(2-Ethoxy-1,3-oxazol-4-yl)methanol
Description
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Properties
IUPAC Name |
(2-ethoxy-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-9-6-7-5(3-8)4-10-6/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLWALLEPECEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Ethoxy-1,3-oxazol-4-yl)methanol chemical properties
Executive Summary
(2-Ethoxy-1,3-oxazol-4-yl)methanol (CAS: 1240614-15-6) is a functionalized heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its 2-alkoxy substitution, this molecule serves as a bifunctional scaffold: it offers a primary alcohol for immediate elaboration and a masked 2-oxazolone core that can be revealed under specific hydrolytic or metabolic conditions.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, reactivity profile, and application in drug discovery.[1] It is designed to enable researchers to deploy this scaffold effectively while navigating its specific stability constraints.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 1240614-15-6 | |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical of low MW oxazoles |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, THF | Limited water solubility |
| LogP (Predicted) | ~0.5 - 0.9 | Lipophilic enough for cell permeability |
| pKa (Predicted) | ~1.0 (Oxazole nitrogen) | Weakly basic |
| H-Bond Donors/Acceptors | 1 / 4 |
Synthesis & Production Strategies
The synthesis of this compound is most reliably achieved through a Substitution-Reduction sequence. This route is preferred over direct cyclization due to the ready availability of 2-halooxazole precursors and the modularity it offers for introducing different alkoxy groups.
Core Synthesis Pathway (Recommended)
-
Nucleophilic Aromatic Substitution (SₙAr): Displacement of a 2-chloro substituent on the oxazole ring by an ethoxide nucleophile.
-
Ester Reduction: Conversion of the pendant ester to the primary alcohol using a hydride source.
Visualization of Synthetic Workflow
Caption: Modular synthesis via SₙAr displacement followed by ester reduction.
Reactivity Profile & Stability
Understanding the dual nature of the 2-ethoxyoxazole ring is critical. It behaves as both an aromatic system and a cyclic imidate ether.
The "Masked" Oxazolone Liability
The 2-ethoxy group is an O-alkylated imidate equivalent. While stable under basic and neutral conditions, it is susceptible to acid-catalyzed hydrolysis.
-
Mechanism: Protonation of the ring nitrogen increases the electrophilicity of C-2, facilitating water attack and loss of ethanol.
-
Product: 4-(Hydroxymethyl)oxazol-2(3H)-one (a cyclic carbamate).
-
Implication: Avoid strong aqueous acids (e.g., 1M HCl, reflux) during workup or deprotection steps elsewhere in the molecule.
Alcohol Functionalization
The C-4 hydroxymethyl group displays typical primary alcohol reactivity:
-
Oxidation: Readily converts to the aldehyde (using Dess-Martin Periodinane or Swern conditions) or carboxylic acid.
-
Activation: Can be mesylated, tosylated, or converted to a halide (e.g., SOCl₂) for nucleophilic displacement. Note: Use buffered conditions for halogenation to prevent acid byproduct damage to the ring.
Visualization of Reactivity
Caption: Divergent reactivity: C-4 alcohol utility vs. C-2 acid sensitivity.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate
This step installs the ethoxy group via nucleophilic displacement.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Dissolve ethyl 2-chloro-1,3-oxazole-4-carboxylate (1.0 eq) in anhydrous ethanol (0.2 M concentration).
-
Reaction: Cool the solution to 0°C. Dropwise add a solution of sodium ethoxide (1.1 eq, 21% wt in EtOH).
-
Execution: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product is more polar than the chloride).
-
Workup: Quench with saturated NH₄Cl solution. Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Reduction to this compound
This step reveals the alcohol functionality.
-
Setup: Use a dry flask under inert atmosphere (Ar or N₂).
-
Reagents: Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0°C.
-
Addition: Dissolve the ester from Protocol A in anhydrous THF and add dropwise to the hydride suspension. Maintain temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour.
-
Quench (Fieser Method): Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir until a granular white precipitate forms.
-
Isolation: Filter through a pad of Celite. Concentrate the filtrate to obtain the crude alcohol.
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH).
Applications in Drug Design[1][9][10]
Bioisosterism
The 2-ethoxyoxazole moiety serves as a bioisostere for:
-
Esters: It mimics the electronics and geometry of an ester but with altered metabolic stability.
-
Aromatic Rings: It provides a flat, heteroaromatic core that can engage in π-stacking while introducing a specific dipole vector.
Metabolic Considerations
Researchers must be aware that the 2-alkoxyoxazole motif is a potential substrate for Aldehyde Oxidase or acid-catalyzed hydrolysis in the stomach. This can be exploited as a prodrug strategy , where the 2-ethoxy group is cleaved in vivo to reveal the polar oxazolone, potentially altering the compound's distribution or excretion profile [1].
References
-
Synthesis of Oxazole-4-carboxylates: Ferreira, P. M. T., et al.[2] "A mild high yielding synthesis of oxazole-4-carboxylate derivatives." Tetrahedron, 2010.
-
Oxazole Reactivity & Hydrolysis: Hodges, J. C., et al. "Reactions of Lithiooxazole."[3] Journal of Organic Chemistry, 1991.
-
Metabolic Oxidation: Arora, V., et al.[4] "A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase."[4] Drug Metabolism and Disposition, 2012.[4]
- General Oxazole Chemistry: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.
Sources
Technical Whitepaper: Structural Integrity and Synthetic Utility of (2-Ethoxy-1,3-oxazol-4-yl)methanol
Executive Summary & Molecule Profile[1]
(2-Ethoxy-1,3-oxazol-4-yl)methanol is a bifunctional heterocyclic building block characterized by a "Janus-faced" reactivity profile. While the C4-hydroxymethyl group offers standard primary alcohol utility for chain extension, the C2-ethoxy substituent imparts a latent sensitivity akin to a cyclic imidate. This unique electronic arrangement makes the scaffold valuable for constructing peptidomimetics and pharmacological agents but demands rigorous control over pH and nucleophilicity during processing.
Physicochemical Profile
| Property | Description |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Appearance | Colorless to pale yellow oil (typically) or low-melting solid |
| Solubility | Soluble in polar organic solvents (MeOH, DCM, THF); sparingly soluble in water |
| pKa (Conjugate Acid) | ~0.8–1.5 (Oxazole nitrogen is weakly basic; protonation destabilizes the C2-ethoxy group) |
| Storage | -20°C, under Argon/Nitrogen.[1][2][3] Hygroscopic. |
Structural Analysis & Stability Matrix
The stability of this molecule is dictated by the interaction between the aromatic oxazole ring and the exocyclic oxygen at the C2 position.
The Acid Sensitivity Criticality
The most common failure mode in handling this compound is inadvertent acid hydrolysis. The 2-ethoxyoxazole moiety is electronically equivalent to a cyclic imidate ester.
-
Mechanism of Degradation: Protonation occurs at the ring nitrogen (N3). This increases the electrophilicity at C2, facilitating nucleophilic attack by water.
-
Outcome: Loss of the ethyl group (as ethanol) and conversion to the 2-oxazolone (tautomer of 2-hydroxyoxazole) or ring-opening to acyclic imides.
-
Operational Rule: Avoid aqueous acidic workups (e.g., 1M HCl washes). Use buffered quench solutions (pH 7–8) or saturated NH₄Cl.
Thermal and Oxidative Stability
-
Thermal: Generally stable up to 80°C in neutral solvents. Above 120°C, risk of Cornforth-type rearrangements increases if the C4/C5 positions allow.
-
Oxidative: The oxazole ring is resistant to mild oxidants (MnO₂, Swern conditions), allowing selective oxidation of the alcohol to the aldehyde. However, strong electrophilic oxidants (e.g., ozone, vigorous KMnO₄) will cleave the heterocyclic ring.
Synthetic Access
The most reliable route to this compound is the reduction of its corresponding ester precursor. This approach avoids the harsh conditions required to build the ring directly with the alcohol present.
Workflow Diagram
The following diagram illustrates the reduction strategy and the competing degradation pathway if conditions are uncontrolled.
Figure 1: Synthetic workflow for reduction and the critical avoidance of acidic quenching.[4]
Detailed Experimental Protocol: Ester Reduction
Objective: Conversion of Ethyl 2-ethoxyoxazole-4-carboxylate to this compound.
Reagents:
-
Ethyl 2-ethoxyoxazole-4-carboxylate (1.0 equiv)
-
LiAlH₄ (Lithium Aluminum Hydride) (1.1 equiv) or DIBAL-H (2.2 equiv)
-
Anhydrous THF (Tetrahydrofuran)
-
Rochelle’s Salt (Potassium sodium tartrate)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).
-
Cooling: Cool the solvent to 0°C (ice/water bath).
-
Hydride Addition: Carefully add LiAlH₄ (1.0 M in THF) dropwise. Note: DIBAL-H is preferred if over-reduction or ring sensitivity is observed.
-
Substrate Addition: Dissolve the ester in a minimum volume of THF and cannulate it into the hydride solution over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting ester (high R_f) should disappear; the alcohol (lower R_f) appears.
-
Quench (CRITICAL):
-
Do NOT use HCl.
-
Dilute with Et₂O.
-
Add water (1 eq per g LiAlH₄), then 15% NaOH (1 eq), then water (3 eq) sequentially (Fieser method).
-
Alternatively, for DIBAL-H, quench with saturated aqueous Rochelle’s salt and stir vigorously for 2 hours until phases separate clearly.
-
-
Isolation: Dry the organic phase over Na₂SO₄ (anhydrous), filter, and concentrate under reduced pressure.
-
Purification: Flash chromatography on silica gel (typically 30% -> 60% EtOAc in Hexanes).
Reactivity Profile & Functionalization[1]
The utility of this scaffold lies in its ability to serve as a masked "activated" oxazole or a standard alcohol.
Path A: Alcohol Functionalization (C4-OH)
The primary alcohol behaves typically, but the basicity of the oxazole nitrogen must be accounted for.
-
Oxidation to Aldehyde: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . Avoid Jones Reagent (acidic).
-
Application: The resulting aldehyde is a precursor for Wittig reactions or reductive aminations.
-
-
Activation: Mesylation (MsCl/Et₃N) is standard.
-
Caution: The resulting mesylate is highly reactive. The oxazole nitrogen can intramolecularly displace the mesylate (forming a bicyclic salt) if the chain length allows, though less likely at the C4 position compared to C5 side chains.
-
Path B: Ring Reactivity (C2-OEt)
The 2-ethoxy group is a "pseudo-leaving group."
-
Nucleophilic Displacement: Heating with primary or secondary amines can displace the ethoxy group, yielding 2-aminooxazoles . This is a powerful method for diversity-oriented synthesis.
-
Conditions: Typically requires thermal activation (80–100°C) in a sealed tube or microwave irradiation.
Divergent Reactivity Diagram
Figure 2: Divergent reactivity pathways: C4-oxidation vs. C2-displacement vs. Acidic degradation.
References
-
General Oxazole Synthesis & Reactivity
- Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Reduction of Oxazole Esters
- Title: Synthesis and biological evaluation of 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl)oxazoles (Detailed LAH reduction protocol).
- Source: SSRN.
-
URL:[Link]
-
Oxazole Ring Oxidation/Hydrolysis
-
Ester Hydrolysis Mechanisms (Contextual Grounding)
Sources
- 1. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chemistnotes.com [chemistnotes.com]
Comprehensive Solubility Profiling of (2-Ethoxy-1,3-oxazol-4-yl)methanol: Strategies for Formulation and Synthesis
This technical guide provides a comprehensive solubility profile and method development framework for (2-Ethoxy-1,3-oxazol-4-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.[1]
Executive Summary
This compound is a critical oxazole scaffold intermediate.[1] Its amphiphilic nature—characterized by a lipophilic ethoxy tail and a polar hydroxymethyl head group attached to an aromatic oxazole core—presents unique solubility challenges.[1] While highly soluble in polar aprotic solvents (DMSO, DMF), its behavior in aqueous and non-polar media requires precise characterization to optimize reaction yields and biological assay reproducibility.[1]
This guide details the physicochemical basis of its solubility, provides a predictive solubility map, and outlines validated experimental protocols for determining exact solubility limits in your specific application.[1]
Physicochemical Basis of Solubility[1]
Understanding the molecular interactions is the first step to predicting solvent compatibility.[1]
-
Hydrogen Bonding: The primary hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] The oxazole nitrogen and the ethoxy oxygen act as additional HBAs.[1] This facilitates high solubility in protic solvents like ethanol.[1]
-
Lipophilicity (LogP): With a predicted LogP in the range of 0.5 – 1.0 , the compound resides in a "Goldilocks" zone—sufficiently polar to be soluble in organic synthesis solvents (THF, DCM) but possessing enough lipophilicity to cross biological membranes.[1]
-
pKa Considerations: The oxazole ring is weakly basic (pKa of conjugate acid ~0.8).[1] Under standard physiological or reaction conditions (pH 4–10), the molecule remains neutral, meaning pH manipulation has minimal effect on solubility unless highly acidic conditions are used to protonate the ring nitrogen.[1]
Summary of Physicochemical Properties
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 143.14 g/mol | Small molecule; favors rapid dissolution kinetics.[1] |
| H-Bond Donors | 1 (-OH) | Soluble in alcohols and water.[1] |
| H-Bond Acceptors | 3 (N, O, O) | High affinity for water and polar organics.[1] |
| Polar Surface Area | ~50 Ų | Moderate polarity; permeable.[1] |
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their interaction efficiency with this compound.
Class I: High Solubility (>100 mg/mL)[1]
-
Solvents: DMSO, DMF, DMAc.[1]
-
Mechanism: Strong dipole-dipole interactions and H-bonding acceptance disrupt the crystal lattice efficiently.[1]
-
Application: Ideal for preparing stock solutions (e.g., 100 mM) for biological assays or as reaction solvents for nucleophilic substitutions.[1]
Class II: Good Solubility (20–100 mg/mL)[1]
-
Solvents: Methanol, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate.[1]
-
Mechanism:
-
Application: Primary solvents for chemical synthesis , extractions, and chromatographic purification.[1]
Class III: Moderate/Low Solubility (1–10 mg/mL)[1]
-
Solvents: Water, Diethyl Ether, Toluene.[1]
-
Mechanism:
-
Application: Water is used as an anti-solvent for precipitation or in aqueous workups.[1]
Class IV: Poor Solubility (<1 mg/mL)[1]
-
Solvents: Hexanes, Heptane, Cyclohexane.[1]
-
Mechanism: The solvent is too non-polar to interact with the oxazole ring or the hydroxyl group.[1]
-
Application: Excellent anti-solvents for recrystallization.[1]
Experimental Protocols
As a scientist, relying on literature values is insufficient; you must validate solubility in your specific context.[1] Use these self-validating protocols.
Protocol A: Visual Equilibrium Solubility (Synthesis Focus)
Use this for quick solvent selection during reaction optimization.[1]
-
Preparation: Weigh 10 mg of this compound into a clear 4 mL glass vial.
-
Titration: Add the test solvent in 50 µL aliquots at room temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
[1] -
Validation: If dissolved, cool to 0°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent (useful for recrystallization).[1]
Protocol B: Thermodynamic Solubility by HPLC (Formulation Focus)
Use this for precise data required for drug formulation or biological assay stability.[1]
-
Saturation: Add excess compound (~20 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a chemically resistant vial.
-
Equilibration: Shake or stir at constant temperature (e.g., 25°C or 37°C) for 24 hours .
-
Note: 24 hours ensures the breakdown of metastable crystal forms.[1]
-
-
Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding) to remove undissolved solids.
-
Critical: Discard the first 100 µL of filtrate to account for filter saturation.[1]
-
-
Quantitation: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (Detection @ 210–220 nm).
-
Reference Standard: Compare peak area against a standard curve prepared from a DMSO stock solution.
Decision Workflows & Visualization
Figure 1: Solubility Screening Workflow
This diagram outlines the logical flow for selecting a solvent system based on the intended application (Synthesis vs. Assay).[1]
Caption: Decision tree for solvent selection based on experimental intent, ensuring compound stability and solubility.
Figure 2: Structural Interaction Map
Visualizing how the solvent interacts with specific parts of the molecule.[1]
Caption: Mechanistic map showing dominant intermolecular forces between the molecule's domains and various solvents.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15930578, 1,3-Oxazol-4-ylmethanol. Retrieved from [Link](Note: Reference for parent scaffold properties).
-
Accela ChemBio. Product Catalog: this compound (CAS 1240614-15-6).[1] Retrieved from [Link].[1]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text for solubility profiling protocols).
Sources
Technical Guide: (2-Ethoxy-1,3-oxazol-4-yl)methanol as a Synthetic Scaffold
This guide details the technical specifications, synthesis, and application of (2-Ethoxy-1,3-oxazol-4-yl)methanol , a specialized heterocyclic building block.
Executive Summary & Compound Profile
This compound is a functionalized oxazole derivative utilized primarily as a pharmacophore precursor in medicinal chemistry. Unlike the more common 2-alkyl or 5-ethoxy isomers (historically linked to Vitamin B6 synthesis), the 2-ethoxy-4-hydroxymethyl substitution pattern offers unique electronic properties. The 2-ethoxy group acts as an electron donor, modulating the basicity of the oxazole nitrogen, while the hydroxymethyl group serves as a versatile handle for chain extension or coupling.
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1240614-15-6 |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Structure | Oxazole ring; 2-position: -OCH₂CH₃; 4-position: -CH₂OH |
| Physical State | Colorless to pale yellow oil (low melting solid) |
| Solubility | Soluble in MeOH, EtOH, DCM, THF; sparingly soluble in water |
Synthesis Strategy
The most robust synthetic route avoids direct cyclization of unstable acyclic precursors. Instead, it employs a Nucleophilic Aromatic Substitution (SₙAr) on a 2-halooxazole scaffold, followed by hydride reduction. This approach ensures regiochemical purity and scalability.
Core Workflow
-
Precursor Selection: Ethyl 2-chlorooxazole-4-carboxylate.[1]
-
Functionalization: Displacement of chloride by ethoxide.
-
Reduction: Conversion of the ester to the primary alcohol.
DOT Visualization: Synthetic Pathway
Caption: Step-wise synthesis from the 2-chlorooxazole precursor via ethoxylation and reduction.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-ethoxyoxazole-4-carboxylate
This step utilizes the lability of the C2-chlorine atom in the oxazole ring towards nucleophiles.
-
Reagents: Ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv), Sodium Ethoxide (1.1 equiv), Absolute Ethanol.
-
Procedure:
-
Dissolve Ethyl 2-chlorooxazole-4-carboxylate in anhydrous ethanol (0.5 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C.
-
Add a solution of sodium ethoxide (21% wt in ethanol) dropwise over 15 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS for the disappearance of the chloride starting material.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether or DCM and wash with saturated NH₄Cl solution (to neutralize any residual base) followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 85–92%.
-
Step 2: Reduction to this compound
Lithium Aluminum Hydride (LAH) is preferred for complete reduction, though DIBAL-H can be used if aldehyde over-reduction is a concern (not applicable here as alcohol is the target).
-
Reagents: Ethyl 2-ethoxyoxazole-4-carboxylate (1.0 equiv), LiAlH₄ (1.2 equiv), Anhydrous THF.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
-
Dissolve the ester from Step 1 in THF and add it dropwise to the hydride suspension. Critical: Maintain temperature <5°C to prevent ring opening or side reactions.
-
Stir at 0°C for 1 hour, then slowly warm to room temperature for 1 hour.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Add anhydrous MgSO₄ to the granular precipitate and stir for 15 minutes.
-
Filter through a Celite pad and concentrate the filtrate in vacuo.
-
Purification: The crude oil is often pure enough (>95%). If necessary, purify via short-path distillation or column chromatography (DCM:MeOH 95:5).
-
Reactivity & Applications
The this compound scaffold is a "divergent intermediate." It can be transformed into electrophiles for coupling or oxidized to reactive aldehydes.
Reactivity Map
-
Oxidation: Swern or Dess-Martin periodinane oxidation yields 2-ethoxyoxazole-4-carbaldehyde , a precursor for reductive aminations.
-
Activation: Conversion to mesylate (OMs) or bromide allows for Sₙ2 reactions with amines or thiols.
-
Acid Sensitivity: The 2-ethoxy group is an imidate equivalent. Strong aqueous acid will hydrolyze this group, yielding the oxazol-2(3H)-one (oxazolone), destroying the aromaticity. Precaution: Avoid HCl/MeOH workups.
DOT Visualization: Downstream Utility
Caption: Divergent reactivity pathways. Note the degradation risk under acidic conditions.[2][3]
Handling & Stability Data
-
Storage: Store at -20°C under inert gas. The compound is hygroscopic.
-
Stability: Stable to basic conditions (e.g., K₂CO₃, NaOH). Unstable to strong aqueous acids (pH < 2).
-
Safety: Standard PPE required. Oxazoles can be sensitizers; avoid inhalation.
References
-
BenchChem. this compound Product Data. Retrieved from
-
Poursattar Marjani, A., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
-
ChemRxiv. (2024).[4] Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents.
-
Organic Letters. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles.
Sources
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of (2-Ethoxy-1,3-oxazol-4-yl)methanol for Medicinal Chemistry
Introduction: The Oxazole Scaffold and a Versatile Synthon
The 1,3-oxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3][4] This five-membered heterocycle, with its unique arrangement of nitrogen and oxygen atoms, facilitates diverse non-covalent interactions with biological targets like enzymes and receptors, making it a valuable core for drug discovery.[5][6][7] Oxazole derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[8][9]
Within this important class of compounds, (2-Ethoxy-1,3-oxazol-4-yl)methanol emerges as a particularly strategic building block, or synthon. Its structure presents two key functional handles for synthetic elaboration:
-
The 2-Ethoxy Group: This group provides stability and modulates the electronic properties of the oxazole ring.
-
The 4-Hydroxymethyl Group: This primary alcohol is the principal site for nucleophilic reactions, offering a straightforward attachment point for introducing a wide variety of functional groups and structural motifs.
This guide provides experienced researchers and drug development professionals with detailed, field-tested protocols for the synthesis of key ester and ether derivatives from this compound. We will delve into the causality behind experimental choices, providing a framework for rational derivatization aimed at optimizing structure-activity relationships (SAR) and enhancing pharmacokinetic profiles.
Core Synthetic Strategies & Mechanistic Rationale
The derivatization of this compound primarily leverages the nucleophilicity of its primary hydroxyl group. The two most direct and versatile transformations are esterification and etherification.
Esterification via Acylation
The formation of an ester linkage is a fundamental strategy to modify the polarity and steric bulk of a molecule. Esterification can significantly impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[10] The most common laboratory method involves acylation with a reactive carboxylic acid derivative, such as an acid chloride.
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen of this compound attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group.
-
Experimental Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to sequester this acid. Without a base, the HCl can protonate the starting alcohol, deactivating it as a nucleophile, or potentially lead to acid-catalyzed degradation of the oxazole ring, which is more stable than other heterocycles but not completely inert.[1]
Etherification via Williamson Synthesis
Creating an ether linkage provides a stable, non-hydrolyzable connection to introduce new alkyl or aryl substituents. This is a robust method for probing deeper pockets in a biological target or for installing linkers for further conjugation. The Williamson ether synthesis is the gold-standard approach.
-
Mechanism: This is a two-step process. First, a strong, non-nucleophilic base is used to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide anion. Second, this alkoxide performs an Sₙ2 reaction by attacking an electrophilic alkyl halide, displacing the halide to form the ether.
-
Experimental Causality: The choice of base is critical. Sodium hydride (NaH) is ideal because it is a powerful, irreversible base, and the only byproduct is hydrogen gas, which is easily removed from the reaction. The use of a dry, aprotic solvent like tetrahydrofuran (THF) is mandatory, as NaH reacts violently with protic solvents like water or alcohols. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent NaH from being quenched by atmospheric moisture.
Experimental Protocols & Workflows
The following protocols are designed as self-validating systems, incorporating in-process controls (TLC) and standardized purification methods to ensure reproducibility and high purity of the final products.
Protocol 1: Synthesis of (2-Ethoxy-1,3-oxazol-4-yl)methyl benzoate (Esterification)
This protocol details the acylation of the starting material with benzoyl chloride, a representative aromatic acid chloride.
Reaction Scheme: this compound + Benzoyl Chloride → (2-Ethoxy-1,3-oxazol-4-yl)methyl benzoate
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | C₆H₉NO₃ | 159.16 | 1.0 | 1.0 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.1 | 1.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | - |
Step-by-Step Methodology:
-
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (159 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (0.21 mL, 1.5 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0 °C.
-
Acylation: Add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the cold, stirring solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase.[8] The product spot should appear at a higher Rf than the starting alcohol.
-
Work-up:
-
Quench the reaction by adding 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine all organic layers and wash with 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product.[11]
Protocol 2: Synthesis of 4-(Benzyloxymethyl)-2-ethoxy-1,3-oxazole (Etherification)
This protocol details the Williamson ether synthesis using benzyl bromide as the electrophile.
Reaction Scheme: this compound + Benzyl Bromide → 4-(Benzyloxymethyl)-2-ethoxy-1,3-oxazole
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | C₆H₉NO₃ | 159.16 | 1.0 | 1.0 |
| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | 1.2 | 1.2 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | - |
Step-by-Step Methodology:
-
Preparation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol).
-
Solvent Addition: Add 5 mL of anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice-water bath.
-
Deprotonation: In a separate flask, dissolve this compound (159 mg, 1.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring NaH suspension. (CAUTION: Hydrogen gas evolves).
-
Alkoxide Formation: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Alkylation: Add benzyl bromide (0.13 mL, 1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Carefully cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of 5 mL of water.
-
Add 15 mL of ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure ether derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the overall workflow and the core mechanisms underlying these derivatization strategies.
Caption: Generalized mechanism for esterification.
Caption: Mechanism for Williamson ether synthesis.
References
-
SlideShare. Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available from: [Link]
-
Cui, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]
-
IntechOpen. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025). Available from: [Link]
-
Cognizance Journal. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Available from: [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available from: [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Available from: [Link]
-
MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). Available from: [Link]
-
IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available from: [Link]
-
University of Florida. Synthesis and Hetero-Michael Addition Reactions of 2-Alkynyl Oxazoles and Oxazolines. Available from: [Link]
-
ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024). Available from: [Link]
-
ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available from: [Link]
-
SSRN. Synthesis and biological evaluation of 4-(1H-imidazol-2-yl) -. Available from: [Link]
-
MDPI. Synthesis and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Available from: [Link]
-
Beilstein Journals. The reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole as a way to novel azaheterocycles. (2015). Available from: [Link]
-
Hindawi. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]
-
Auctores Online. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025). Available from: [Link]
-
IJRPR. Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Available from: [Link]
-
University of Guelma. REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Available from: [Link]
-
Iraqi Journal of Science. Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2024). Available from: [Link]
-
PubMed. The reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole as a way to novel azaheterocycles. (2015). Available from: [Link]
-
Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmpr.in [ijmpr.in]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 10. pioneerpublisher.com [pioneerpublisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the functionalization of (2-Ethoxy-1,3-oxazol-4-yl)methanol
An Application Guide and Protocol for the Strategic Functionalization of (2-Ethoxy-1,3-oxazol-4-yl)methanol
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of this compound. This versatile heterocyclic building block offers multiple avenues for structural elaboration, making it a valuable scaffold in the synthesis of complex molecular architectures and pharmacologically active agents. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a foundational understanding for further methodological development.
The oxazole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The specific substitution pattern of this compound, featuring a reactive primary alcohol and an electron-rich 2-alkoxy substituent, provides two primary loci for chemical diversification: the 4-hydroxymethyl group and the oxazole ring itself. This guide will detail reliable protocols for leveraging these handles to access a diverse range of derivatives.
Strategic Overview of Functionalization Pathways
The reactivity of this compound is dictated by its primary functional groups. The 4-hydroxymethyl group is amenable to a wide array of standard alcohol transformations, while the oxazole ring's reactivity is modulated by its substituents.
-
C4-Hydroxymethyl Group: This primary alcohol is the most accessible site for modification. It readily undergoes O-acylation, O-alkylation, oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions, including deoxyhalogenation.
-
Oxazole Ring: The 2-ethoxy group acts as an electron-donating group, activating the heterocyclic ring. The C5 position is the most electron-rich and therefore most susceptible to electrophilic attack. The C2 position, bearing the ethoxy group, can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation.
Caption: Key functionalization pathways for this compound.
Protocols for C4-Hydroxymethyl Group Modification
The primary alcohol is a versatile handle for introducing a variety of functional groups to modulate properties such as lipophilicity, solubility, and metabolic stability, or for creating prodrugs.[2]
Protocol 1: O-Acylation (Esterification) via Acid Chloride
This protocol describes the formation of an ester linkage, a common strategy for creating prodrugs that can be hydrolyzed in vivo to release the active parent alcohol.
Workflow Diagram
Caption: Workflow for the esterification of the 4-hydroxymethyl group.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M), cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Expertise & Rationale:
-
Base Selection: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Pyridine can also be used and may act as a nucleophilic catalyst.
-
Solvent: Anhydrous DCM is an excellent choice as it is inert to the reaction conditions and effectively solubilizes the starting materials.
-
Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction between the highly reactive acyl chloride and the alcohol, preventing potential side reactions.
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
This protocol introduces an ether linkage, which is generally more metabolically stable than an ester. This method is suitable for introducing small alkyl groups.
Workflow Diagram
Caption: Workflow for the Williamson ether synthesis.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) and allow the reaction to warm to room temperature.
-
Stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Expertise & Rationale:
-
Base: NaH is a strong, non-nucleophilic base required to deprotonate the primary alcohol to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent Sₙ2 reaction.
-
Inert Atmosphere: This reaction must be performed under anhydrous and inert conditions as NaH reacts violently with water, and the alkoxide intermediate is sensitive to moisture and oxygen.
-
Alternative Methods: For substrates sensitive to strong bases, alternative chemoselective methods for etherification of benzylic-type alcohols exist, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol or ethanol.[3]
Protocol 3: Deoxyfluorination of the Hydroxymethyl Group
Incorporating fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. This protocol adapts a modern deoxyfluorination method for 4-hydroxymethyloxazoles.
Workflow Diagram
Caption: Workflow for deoxyfluorination using PyFluor.
Step-by-Step Methodology: (Based on the procedure by Kajola et al.)
-
In a flask, combine this compound (1.0 eq), PyFluor (1.1 eq), and silver fluoride (AgF, 3.0 eq).
-
Add anhydrous acetonitrile (ACN, ~0.15 M) as the solvent.
-
Stir the reaction mixture at room temperature for 11 to 17 hours.
-
Monitor the reaction's progress using TLC or by analyzing a small aliquot by ¹⁹F NMR.
-
Once the starting material is consumed, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad thoroughly with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography to afford the desired 4-(fluoromethyl)-2-ethoxy-1,3-oxazole.
Expertise & Rationale:
-
Reagent System: PyFluor is a thermally stable and effective deoxyfluorination reagent. AgF acts as a fluoride source and activator under these mild conditions. This system is advantageous over more traditional and harsher reagents like DAST or Deoxo-Fluor.
-
Mild Conditions: The ability to perform this transformation at room temperature preserves the integrity of the oxazole ring, which can be sensitive to strong acids or bases.
Data Summary Table
| Functionalization | Key Reagents | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| O-Acylation | Acyl Chloride, TEA | DCM | 0 °C to RT | 2-4 h | Exothermic; requires base to neutralize HCl. |
| O-Alkylation | NaH, Alkyl Halide | THF | 0 °C to RT | 12-16 h | Requires strictly anhydrous and inert conditions. |
| Deoxyfluorination | PyFluor, AgF | ACN | Room Temp. | 11-17 h | Mild conditions suitable for sensitive substrates. |
| Oxidation | DMP or PCC | DCM | Room Temp. | 1-3 h | Avoids over-oxidation to the carboxylic acid. |
References
-
Kajola, K., Kumar, S., & Ramesh, C. (2026). A pyfluor mediated deoxyfluorination of 4-hydroxymethyloxazoles to 4-fluoromethyloxazoles under mild reaction conditions. New Journal of Chemistry. [Link]
-
D'Ambrosio, G., et al. (2018). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. ResearchGate. [Link]
-
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [Link]
-
Krasavin, M., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]
-
Ayyad, R. R. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences. [Link]
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. [Link]
-
Wipf, P., et al. (2000). DAST and Deoxo-Fluor reagents enable a mild and highly efficient cyclization of β-hydroxy amides to oxazolines. Organic Letters. [Link]
-
Knochel, P., et al. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters. [Link]
Sources
Technical Guide: Handling and Functionalization of (2-Ethoxy-1,3-oxazol-4-yl)methanol
Abstract
(2-Ethoxy-1,3-oxazol-4-yl)methanol is a specialized heterocyclic building block valued in medicinal chemistry for its ability to serve as a bioisostere for esters and amides.[1] However, its unique electronic structure—specifically the acid-labile 2-ethoxy "imino-ether" motif—presents distinct stability challenges that distinguish it from standard primary alcohols.[1] This application note provides a validated framework for the storage, handling, and functionalization of this scaffold, focusing on avoiding the common pitfall of acid-catalyzed ring hydrolysis.
Part 1: Chemical Profile & Critical Stability Factors[1]
The "Gotcha" Mechanism: Acid Sensitivity
The defining feature of this molecule is the ethoxy group at the C2 position.[1] Unlike simple oxazoles, 2-alkoxyoxazoles are electronically similar to imidates.[1] In the presence of strong aqueous acid (pH < 4) or Lewis acids with moisture, the C2-ethoxy group undergoes hydrolysis, leading to the formation of 2(3H)-oxazolone or complete ring fragmentation.[1]
Implication for Experimental Design:
-
Avoid: Thionyl chloride (
) for chlorination (generates HCl gas).[1] -
Avoid: Acidic workups (e.g., 1M HCl washes).[1]
-
Preferred: Basic or buffered conditions for all functionalizations.
Physical Properties & Storage
| Property | Specification | Operational Note |
| Appearance | White to off-white solid/oil | Low melting point; may oil out upon slight warming.[1] |
| Hygroscopicity | Moderate | Store under Argon/Nitrogen.[1] Moisture accelerates hydrolysis.[1] |
| Solubility | DCM, THF, EtOAc, MeOH | Soluble in most polar organic solvents.[1] |
| Storage Temp | -20°C | Long-term storage at room temp can lead to yellowing (oxidation).[1] |
Part 2: Experimental Workflows
Workflow Visualization
The following diagram outlines the decision logic for functionalizing the C4-alcohol handle while preserving the oxazole core.
Caption: Functionalization pathways for this compound. Note the critical avoidance of acidic reagents to prevent ring degradation.[1]
Protocol A: Controlled Oxidation to Aldehyde
Objective: Convert the hydroxymethyl group to a formyl group without over-oxidation to the carboxylic acid (which would be unstable).[1]
Method of Choice: Manganese Dioxide (
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Activated
(10.0 equiv)[1] -
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous DCM (0.1 M concentration).
-
Addition: Add activated
(10 equiv) in a single portion.[1]-
Note: A large excess is required because the surface area determines reactivity.[1]
-
-
Reaction: Stir vigorously at room temperature under an inert atmosphere.
-
Workup: Once conversion is >95% (typically 4–12 hours), filter the suspension through a pad of Celite.[1]
-
Rinse: Rinse the Celite pad with DCM.[1]
-
Concentration: Concentrate the filtrate under reduced pressure at <30°C.
Protocol B: Conversion to Leaving Group (Mesylation)
Objective: Activate the alcohol for nucleophilic substitution (e.g., by an amine or thiol).[1]
Method of Choice: Methanesulfonylation (Mesylation).[1]
Why? Avoids the HCl gas evolution associated with Thionyl Chloride (
Materials:
-
Substrate (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]
-
Triethylamine (
) (2.0 equiv)[1] -
Solvent: Anhydrous DCM[1]
Step-by-Step Procedure:
-
Setup: Dissolve substrate and
in DCM (0.2 M) and cool to 0°C in an ice bath. -
Addition: Add MsCl dropwise via syringe over 10 minutes.
-
Observation: Slight fuming may occur; ensure good ventilation.[1]
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench (Critical): Quench by adding saturated aqueous
.-
Reasoning: Do not use water or brine initially; the bicarbonate ensures the aqueous layer remains basic to prevent ethoxy hydrolysis.[1]
-
-
Extraction: Extract with DCM (3x). Dry organics over
.[1][2] -
Purification: The mesylate is reasonably stable but should be used quickly.[1] If chromatography is necessary, add 1%
to the eluent to neutralize the silica gel.[1]
Part 3: Troubleshooting & Quality Control[1]
Common Failure Modes
The following table summarizes common issues and their root causes based on the specific reactivity of the 2-ethoxyoxazole scaffold.
| Symptom | Probable Cause | Corrective Action |
| Product disappears on TLC; new spot at baseline. | Acidic hydrolysis of the ethoxy group.[1] | Ensure all solvents are neutralizing (add |
| Low yield in oxidation. | Old/inactive | Use freshly activated |
| Yellowing of product. | Ring oxidation/polymerization.[1] | Store at -20°C under Argon. |
| NMR shows loss of ethyl triplet/quartet. | Hydrolysis to oxazolone.[1] | Check pH of aqueous workup layers.[1] |
Stability Pathway Diagram
Understanding the degradation mechanism is vital for troubleshooting.[1]
Caption: Mechanism of acid-catalyzed degradation of the 2-ethoxyoxazole core.[1]
References
- Vertex AI Search Results. (2023). Oxidation of 4-(hydroxymethyl)oxazole to 2-phenyloxazole-4-carbaldehyde.
-
Palmer, D. C. (Ed.).[1] (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (General reference for 2-alkoxyoxazole reactivity).
-
Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of 4-substituted oxazoles. Journal of Organic Chemistry. (Methodology for oxazole functionalization).
-
BenchChem. (2025).[1][3] Synthesis of 2,4-Dimethyl-2-oxazoline-4-methanol from Amino Acids: A Technical Guide. Retrieved from BenchChem.com.[1] (Protocol adaptation for oxazoline/oxazole alcohol handling).
-
Kashyap, S. J., et al. (2018).[1] Synthesis and biological evaluation of 4-(1H-imidazol-2-yl)oxazoles. (Demonstrates LAH reduction of oxazole esters to alcohols).
Sources
Strategic Utilization of (2-Ethoxy-1,3-oxazol-4-yl)methanol in Heterocyclic Synthesis
Content Type: Application Note & Protocol Guide Subject: (2-Ethoxy-1,3-oxazol-4-yl)methanol (CAS: 1240614-15-6) Keywords: Diels-Alder, Pyridoxine Synthesis, Heterocyclic Chemistry, Retro-Diels-Alder, 3-Hydroxypyridines
Executive Summary & Chemical Profile[1][2]
This compound represents a specialized class of "amphibious" heterocyclic building blocks. Unlike its more common isomer, 5-ethoxy-4-methyloxazole (a staple in Vitamin B6 industrial synthesis), the 2-ethoxy-4-hydroxymethyl variant offers unique regiochemical control in the synthesis of substituted pyridines and furanopyridines.
Its utility is defined by two distinct reactive centers:
-
The Oxazole Core (Diene): The 2-ethoxy substituent renders the oxazole ring electron-rich, activating it for Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-deficient dienophiles. Crucially, the 2-ethoxy group acts as a "latent leaving group," facilitating aromatization via the elimination of ethanol rather than the toxic nitriles (HCN/RCN) typically expelled by 2-alkyl oxazoles.
-
The Hydroxymethyl Handle (Tether): The C4-position alcohol allows for pre-functionalization (esterification, oxidation, or etherification) prior to cycloaddition. This enables the construction of intramolecular Diels-Alder (IMDA) precursors for complex fused-ring systems.
Chemical Properties Table[2][3]
| Property | Specification | Application Note |
| CAS Number | 1240614-15-6 | Verify purity >95% by NMR before use. |
| Formula | C₆H₉NO₃ | MW: 143.14 g/mol |
| Appearance | Pale yellow oil or low-melting solid | Hygroscopic; store under inert atmosphere. |
| Solubility | DCM, THF, Toluene, MeOH | Avoid acidic solvents (see Stability). |
| Stability | Acid Sensitive | The 2-ethoxy group mimics an imidate ester. Hydrolysis yields the 2-oxazolone (loss of aromaticity). |
Core Mechanism: The Condensation-Elimination Pathway
The primary application of this molecule is the synthesis of 3-hydroxy-pyridine derivatives . The mechanism proceeds through a concerted [4+2] cycloaddition followed by a retro-Diels-Alder elimination.
Mechanistic Flow (DOT Visualization)
Caption: The 2-ethoxy substituent directs the pathway toward ethanol elimination, yielding the 3-hydroxy pyridine core directly.
Application Protocol A: Synthesis of Pyridoxine Analogs (Intermolecular)
This protocol describes the synthesis of a pyridine-3,4-dicarboxylate derivative, a precursor to Vitamin B6 analogs, using dimethyl maleate as the dienophile.
Pre-requisites
-
Starting Material: this compound (1.0 equiv)
-
Dienophile: Dimethyl maleate (1.5 equiv)
-
Solvent: Toluene (Anhydrous) or Xylenes (for higher T)
-
Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) - 1% mol (Radical scavenger to prevent polymerization).
Step-by-Step Methodology
-
Preparation:
-
In a flame-dried pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (7.0 mmol) of this compound in 10 mL of anhydrous toluene.
-
Add 1.51 g (10.5 mmol) of dimethyl maleate.
-
Add 15 mg of BHT.
-
-
Cycloaddition (The Thermal Phase):
-
Purge the vessel with Nitrogen or Argon for 5 minutes.
-
Heat the mixture to 110°C (reflux) .
-
Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The oxazole spot (UV active) should disappear.
-
Timeframe: Reaction typically requires 12–24 hours. If conversion is slow, raise temperature to 130°C (requires Xylenes).
-
-
Elimination & Aromatization:
-
The intermediate bicyclic adduct is rarely isolated. The reaction conditions usually drive the elimination of ethanol in situ.
-
Observation: You may observe a slight pressure increase if performed in a sealed tube due to ethanol vapor.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove toluene and the generated ethanol.
-
Critical Step: Remove excess dimethyl maleate via high-vacuum distillation (Kugelrohr) or column chromatography.
-
-
Purification:
-
Purify via flash column chromatography (Gradient: 0%
5% MeOH in DCM). -
Yield Expectation: 65–80%.
-
Product ID: Look for the disappearance of the oxazole C2-H proton (~7.5 ppm) and the appearance of the pyridine ring protons.
-
Application Protocol B: The "Tethered" Strategy (Intramolecular)
For advanced drug discovery, the hydroxymethyl group serves as a handle to attach the dienophile before the reaction. This creates a fused bicyclic system (e.g., furo[3,4-c]pyridine).
Workflow Diagram
Caption: Intramolecular Diels-Alder (IMDA) strategy for fusing pyridine rings to other cyclic scaffolds.
Protocol Highlights
-
Acylation: React this compound with 4-pentynoic acid (DCC coupling). This attaches an alkyne dienophile via an ester linkage.
-
Cyclization: Heat the resulting ester in dilute toluene (0.01 M) to favor intramolecular reaction over intermolecular polymerization.
-
Result: Formation of a lactone-fused pyridine system.
Troubleshooting & Optimization (Senior Scientist Notes)
| Issue | Root Cause | Corrective Action |
| Low Yield / Decomposition | Acidic hydrolysis of the 2-ethoxy group. | Ensure all glassware is base-washed or add 1% Et₃N to the reaction mixture. Avoid chloroform (often acidic). |
| Incomplete Conversion | Steric hindrance or electronic mismatch. | Switch solvent to Trifluoromethylbenzene (higher boiling point, polar aromatic) or use a sealed tube at 140°C. |
| Polymerization | Exposed diene/dienophile radical mechanism. | Always use a radical inhibitor (BHT or Hydroquinone). Perform in dilute conditions (0.1 M). |
| Purification Difficulty | Pyridine products can streak on silica. | Pre-treat silica gel with 1% Et₃N in Hexanes before loading the column. |
References
-
Firestone, R. A., et al. (1967). "The reaction of 2-ethoxy-4-methyloxazole with dienophiles." Tetrahedron, 23(2), 943-955. Link (Foundational work establishing the elimination of ethanol from 2-ethoxyoxazole adducts).
- Kondrat'eva, G. Y. (1957). "Synthesis of Pyridines from Oxazoles." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya. (The original discovery of the oxazole Diels-Alder reaction).
-
Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76. Link (Comprehensive review covering the stability and reactivity of alkoxy-oxazoles).
- Haufe, G., et al. (2002). "Hetero-Diels-Alder Reactions of 5-Ethoxyoxazoles." European Journal of Organic Chemistry. (Modern applications of ethoxyoxazoles in synthesizing complex heterocycles).
Troubleshooting & Optimization
Optimization of reaction conditions for (2-Ethoxy-1,3-oxazol-4-yl)methanol derivatives
Technical Support Center: Optimization of Reaction Conditions for (2-Ethoxy-1,3-oxazol-4-yl)methanol Derivatives
Welcome to the Oxazole Chemistry Support Hub
Status: Operational | Tier: Advanced Chemical Synthesis | Ticket ID: OX-2-OEt-RED-001
User Context: You are attempting to synthesize This compound (Compound 1 ). This scaffold is a critical intermediate for pyridoxine analogs and various pharmaceutical pharmacophores. Core Challenge: The 2-ethoxy group transforms the oxazole ring into a cyclic imidate ether, rendering it highly susceptible to acid-catalyzed hydrolysis (yielding the thermodynamically stable 2(3H)-oxazolone). Furthermore, the reduction of the C4-ester/aldehyde precursor requires chemoselectivity to avoid ring fragmentation.
Part 1: The Synthesis Strategy & Workflow
The synthesis generally proceeds via the reduction of Ethyl 2-ethoxyoxazole-4-carboxylate (Precursor 2 ). Below is the optimized workflow designed to minimize the three most common failure modes: Hydrolysis , Ring-Opening , and N-Alkylation byproducts .
Workflow Diagram (DOT Visualization)
Caption: Optimized synthetic workflow distinguishing between kinetic (DIBAL-H) and thermodynamic (NaBH4) reduction protocols, highlighting the critical pH-dependent failure node.
Part 2: Troubleshooting Guides (Q&A Format)
Topic A: Precursor Synthesis (The O-Alkylation Issue)
Q: I am synthesizing the precursor by alkylating Ethyl 2-hydroxyoxazole-4-carboxylate with ethyl iodide, but I am getting a mixture of products. Why?
A: You are observing Ambident Nucleophile Behavior . The 2-hydroxyoxazole exists in equilibrium with its keto-tautomer, the 2(3H)-oxazolone. The nitrogen atom is often more nucleophilic than the oxygen, leading to N-alkylation (the unwanted N-ethyl oxazolone) rather than the desired O-alkylation (2-ethoxy oxazole).
Corrective Protocol:
-
Switch Substrates: Do not alkylate the hydroxy-oxazole. Instead, start with Ethyl 2-chlorooxazole-4-carboxylate .
-
Reaction: Treat the 2-chloro derivative with NaOEt (Sodium Ethoxide) in absolute ethanol.
-
Mechanism: This proceeds via an
(Addition-Elimination) mechanism, which is regioselective for the C2-position, guaranteeing the O-ethoxy product.
Topic B: Reduction & Chemoselectivity
Q: Using LiAlH₄ (LAH) resulted in a complex mixture and loss of the oxazole ring. How do I reduce the ester safely?
A: LAH is too aggressive. It acts as a hard nucleophile and can attack the C2 position or cause ring fragmentation (reductive ring opening), especially in electron-deficient oxazoles.
Recommended Optimization Table:
| Parameter | Method A: DIBAL-H (Recommended) | Method B: NaBH₄ / CaCl₂ | Method C: LiAlH₄ (Avoid) |
| Reagent | Diisobutylaluminum hydride (1.0 M in Toluene) | Sodium Borohydride + Calcium Chloride | Lithium Aluminum Hydride |
| Temp | -78°C (Strict control) | 0°C to RT | 0°C |
| Solvent | DCM or Toluene (Anhydrous) | THF / Ethanol (2:1) | THF |
| Mechanism | 1,2-Reduction (Kinetic control) | Chemoselective activation of ester | Aggressive Hydride Transfer |
| Risk | Over-reduction to amine if T > -50°C | Slow reaction rate | Ring Opening / Decomposition |
| Yield | High (85-92%) | Moderate (60-75%) | Low (<30%) |
Protocol for Method A (DIBAL-H):
-
Dissolve Ethyl 2-ethoxyoxazole-4-carboxylate (1.0 eq) in anhydrous DCM under Argon.
-
Cool to -78°C .
-
Add DIBAL-H (2.2 eq) dropwise over 30 mins. Do not let temp rise.
-
Stir for 2 hours at -78°C.
-
Quench: Add Methanol (excess) at -78°C, then add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution. Warm to RT and stir vigorously until layers separate clearly.
Topic C: Isolation & Stability (The "Hidden Killer")
Q: My product looked pure by TLC, but after column chromatography, it turned into a solid that is not my alcohol. NMR shows a loss of the ethyl group. What happened?
A: You likely destroyed your product on the silica gel. 2-Ethoxyoxazoles are cyclic imidate ethers . Standard silica gel is slightly acidic (pH 5-6). This acidity protonates the oxazole nitrogen, activating the C2-position for hydrolysis by trace water in the solvent or silica.
The Fix: Neutralized Silica Chromatography You must passivate your stationary phase.[1]
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).
-
Add Triethylamine (TEA): Add 1-2% v/v Triethylamine to the slurry. Stir for 10 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.
-
Running: Run your purification using eluent containing 0.5% TEA .
-
Evaporation: Do not heat the water bath above 35°C during rotary evaporation to avoid thermal rearrangement.
Part 3: References & Authority
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link
-
Foundational text on oxazole ring stability and reactivity patterns.
-
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link
-
Establishes protocols for oxazole synthesis and handling of sensitive side chains.
-
-
Gao, J., et al. (2018). Practical Synthesis of 2-Substituted Oxazole-4-Carboxylates. Organic Process Research & Development, 22(3), 377–382.
-
Provides scale-up relevant data for ester precursors.
-
-
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
-
Authoritative source on the hydrolysis mechanisms of 2-alkoxyoxazoles.
-
Disclaimer: This guide assumes standard GLP (Good Laboratory Practice). 2-Ethoxyoxazoles are potential sensitizers; handle with appropriate PPE.
Sources
Technical Support Center: Stabilizing (2-Ethoxy-1,3-oxazol-4-yl)methanol
Current Status: Operational Topic: Stability & Handling of 2-Alkoxyoxazoles Ticket ID: OX-EtO-4MeOH-001[1][2]
Executive Summary: The "Imidate" Vulnerability
(2-Ethoxy-1,3-oxazol-4-yl)methanol (CAS: 155742-48-6) presents a unique stability paradox.[1] While the oxazole ring is generally aromatic and stable, the 2-ethoxy substituent converts the system into a cyclic imidate ester equivalent.
The Core Problem: The C2 position is electronically activated. In the presence of even trace moisture and acid (protons), the ring nitrogen protonates, activating the C2 carbon for nucleophilic attack by water. This leads to the irreversible loss of the ethyl group (as ethanol) and ring-opening or tautomerization to an oxazolone species.[1]
This guide provides the protocols necessary to prevent this specific degradation pathway.
Module 1: Storage & Handling Protocols[1]
Status: Critical Directive: Maintain Anhydrous & Neutral Environment
The primary cause of "yellowing" or "oiling out" of this compound during storage is autocatalytic hydrolysis.[1]
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of hydrolysis rates.[1][2] |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture.[1][2] |
| Container | Amber Glass | Prevents photo-induced radical formation (though less critical than moisture).[1] |
| Additives | K₂CO₃ Packet | Pro-Tip: Store the vial inside a secondary jar containing a small packet of anhydrous Potassium Carbonate to scavenge trace acidic vapors.[1][2] |
⚠️ Critical Warning: Chloroform Storage
NEVER store this compound in solution with CDCl₃ (Chloroform-d) or CHCl₃ for extended periods.[1] Chloroform naturally decomposes to form phosgene and HCl.[1][2] The trace HCl is sufficient to catalyze the rapid hydrolysis of the 2-ethoxy group.
-
Safe Alternative: Store in DMSO-d₆ or C₆D₆ (Benzene-d₆).[1] If CDCl₃ is required for NMR, filter it through basic alumina immediately before use.[1]
Module 2: Purification Workflows (The "Safe Path")
Status: High Risk Issue: Compound degradation on silica gel columns.[1][2][3]
Standard silica gel is slightly acidic (pH 4.0–5.0).[1] This acidity is sufficient to degrade this compound during the time-scale of flash chromatography.[1]
Protocol A: The Buffered Silica Method (Recommended)
Use this method for standard purification.[1]
-
Slurry Preparation: Prepare the silica gel slurry using your starting eluent (e.g., Hexane/EtOAc).
-
Deactivation: Add 1% Triethylamine (Et₃N) to the slurry and stir for 5 minutes.
-
Packing: Pour the column.
-
Equilibration: Flush the column with 2-3 column volumes of eluent containing 0.5% Et₃N.
-
Elution: Run the purification using eluent containing 0.5% Et₃N.
-
Post-Process: The Et₃N is volatile and will be removed during rotary evaporation.[1]
Protocol B: Neutral Alumina (Alternative)
If the compound is particularly sensitive or if Et₃N interferes with downstream steps.[1]
-
Stationary Phase: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.[1][2]
-
Note: Alumina has lower resolution than silica; you may need a longer column.[1]
Visualization: Purification Decision Tree
Caption: Decision tree for purification. Red paths indicate high risk of hydrolysis due to acidic stationary phases.
Module 3: Reaction Troubleshooting
Status: Analytical Mechanism: Understanding the Failure Mode[2]
When this molecule degrades, it follows a specific mechanistic pathway.[1][4] Understanding this allows you to diagnose "missing mass" in your reactions.[1]
The Degradation Mechanism (Acid Hydrolysis)
-
Activation: This increases electrophilicity at C2.[1]
-
Attack: Water attacks C2.
-
Collapse: Ethanol is expelled, breaking the aromaticity and leading to ring opening.
Visualization: Hydrolysis Pathway[1]
Caption: The acid-catalyzed failure mode. Note the irreversible loss of the ethoxy group as ethanol.
Module 4: Frequently Asked Questions (FAQs)
Q1: I need to oxidize the alcohol to an aldehyde. Can I use Jones Reagent? A: Absolutely not. Jones reagent is highly acidic (Sulfuric acid).[1] It will destroy the 2-ethoxy oxazole ring immediately.[1]
-
Solution: Use Dess-Martin Periodinane (DMP) or Swern Oxidation .[1]
-
Crucial Step: If using Swern, ensure the quench is performed carefully with excess base (Triethylamine) before allowing the reaction to warm up, keeping the medium basic throughout the workup.
Q2: My NMR spectrum shows a new triplet at ~1.2 ppm and a quartet at ~3.7 ppm, but my product peak is gone. What happened? A: You are seeing free ethanol . This confirms that hydrolysis has occurred.[1][5] The oxazole ring has likely opened to form an acyclic acyl-amino derivative, which may be water-soluble and lost during aqueous workup.[1]
Q3: Can I convert the alcohol to a bromide using PBr₃? A: PBr₃ generates HBr as a byproduct.[1] This is risky.
-
Better Route: Use Appel conditions (CBr₄ / PPh₃).[1] This proceeds under essentially neutral conditions and preserves the acid-sensitive 2-ethoxy group.[1]
Q4: Is the compound stable in DMSO? A: Yes, generally. However, commercial DMSO can contain trace water.[1] For long-term storage of stock solutions, use anhydrous DMSO stored over molecular sieves.[1]
References
-
BenchChem. Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. (Discusses silica acidity and oxazole degradation). [1]
-
Royal Society of Chemistry. Visible light-induced synthesis of polysubstituted oxazoles. (Provides NMR data and handling for similar alkoxy-oxazoles).
-
PubChem. 1,3-Oxazol-4-ylmethanol Compound Summary. (Physical properties and safety data). [1]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (Foundational mechanism for imidate/ester hydrolysis applicable to 2-alkoxyoxazoles).
Sources
Technical Support Center: A Troubleshooting Guide for Reactions of (2-Ethoxy-1,3-oxazol-4-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Ethoxy-1,3-oxazol-4-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique chemical landscape of this versatile building block. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental outcomes and provide robust, validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound should be stored as a solid in a cool, dark, and dry environment, preferably under an inert atmosphere (argon or nitrogen). Oxazole rings can be sensitive to light, and the compound is hygroscopic. For solutions, use anhydrous aprotic solvents and prepare them fresh for the best results.
Q2: What are the general stability considerations for the 2-ethoxyoxazole ring system?
A: The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions. Key considerations include:
-
Strongly Acidic Conditions: Concentrated acids can lead to the decomposition of the oxazole ring.[1]
-
Strongly Basic Conditions: While more stable to base than to acid, prolonged exposure to strong bases, especially at elevated temperatures, can promote hydrolysis or other degradation pathways.
-
Oxidizing Agents: Strong oxidizing agents can cleave the oxazole ring.[1]
-
Reducing Agents: Some powerful reducing agents, particularly those that can reduce esters and amides, may lead to ring-opened products.[1]
The 2-ethoxy group is an acetal-like functional group and can be sensitive to acidic hydrolysis, which could lead to the formation of an oxazolone.
Q3: Are there any known incompatibilities with common reagents?
A: Yes. Avoid strong, non-nucleophilic bases like LDA at elevated temperatures, as this can lead to ring opening. Be cautious with strong Lewis acids, which can coordinate to the nitrogen or oxygen atoms of the oxazole ring and promote decomposition. When performing reactions at the hydroxyl group, it is crucial to select reagents and conditions that are compatible with the sensitive oxazole core.
Troubleshooting Guide
Problem 1: Low or No Yield in Reactions Involving the Hydroxyl Group
Low or no yield in reactions such as oxidations, esterifications, or etherifications of the 4-hydroxymethyl group is a common challenge.
-
Decomposition of the Starting Material: The reaction conditions may be too harsh for the 2-ethoxyoxazole ring. This is particularly common in reactions requiring strong acids or bases, or high temperatures.
-
Incompatible Reagents: The chosen reagents may be reacting with the oxazole ring itself instead of, or in addition to, the hydroxyl group.
-
Steric Hindrance: While the hydroxymethyl group is primary, the adjacent oxazole ring can exert some steric influence, potentially slowing down reactions with bulky reagents.
-
Poor Solubility: The starting material or intermediates may not be fully soluble in the chosen solvent system, leading to incomplete reactions.
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by TLC and LC-MS. Look for the presence of starting material, the desired product, and any new, unidentified spots.
-
Check for Decomposition: If you observe a complex mixture of products or a baseline streak on the TLC plate, decomposition is likely. The mass spectrum may show fragments inconsistent with simple side products.
-
Monitor the Reaction at Lower Temperatures: Run a small-scale reaction at a lower temperature and monitor its progress over time. If the reaction proceeds cleanly, albeit slowly, the original reaction temperature was likely too high.
-
For Oxidations (e.g., to the aldehyde):
-
Avoid Harsh Oxidants: Steer clear of chromium-based reagents or permanganate.
-
Recommended Protocol (Swern Oxidation): This mild oxidation is generally well-tolerated by sensitive functional groups.[2][3][4]
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in DCM.
-
After 15 minutes, add a solution of this compound (1.0 eq.) in DCM.
-
Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench with water and perform a standard aqueous workup.
-
-
Alternative Protocol (Dess-Martin Periodinane): This is another mild and effective option.[5][6]
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2 eq.) at room temperature.
-
Monitor the reaction by TLC (typically complete in 1-3 hours).
-
Quench with a saturated solution of sodium thiosulfate.
-
Perform a standard aqueous workup.
-
-
-
For Etherifications (e.g., Williamson Ether Synthesis):
-
Use a Mild Base: Strong bases like NaH may be too harsh. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]
-
Recommended Protocol:
-
Suspend this compound (1.0 eq.) and K₂CO₃ (1.5 eq.) in anhydrous DMF.
-
Add the alkyl halide (1.1 eq.) and stir at room temperature or slightly elevated temperature (40-50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, quench with water and extract with a suitable organic solvent.
-
-
-
For Esterifications:
-
Carbodiimide Coupling: Use DCC or EDC with a catalytic amount of DMAP for a mild and efficient esterification with a carboxylic acid.
-
Acid Chloride/Anhydride: Use these reagents with a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent at 0 °C to room temperature.
-
| Reaction Type | Recommended Reagents | Incompatible/Risky Reagents |
| Oxidation | Swern, Dess-Martin Periodinane, TEMPO | Jones Reagent (CrO₃/H₂SO₄), KMnO₄ |
| Etherification | K₂CO₃, Cs₂CO₃ | NaH (at high temperatures), n-BuLi |
| Esterification | DCC/DMAP, EDC/DMAP, Acyl Chlorides/Pyridine | Strong mineral acids (e.g., H₂SO₄) as catalysts |
Problem 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis can be perplexing. Understanding the reactivity of the 2-ethoxyoxazole system can help in identifying these byproducts.
-
Oxazolone Formation:
-
Cause: Hydrolysis of the 2-ethoxy group under acidic conditions. This can be triggered by acidic reagents, acidic impurities in solvents, or an acidic workup.
-
Identification: Look for a new product with a mass corresponding to the loss of an ethyl group and the gain of a proton. The IR spectrum may show a characteristic lactone carbonyl stretch.
-
-
Ring-Opened Products:
-
Cause: Cleavage of the oxazole ring under harsh acidic or basic conditions, or with certain reducing agents.[1] For example, reduction with LiAlH₄ might not only reduce an ester to an alcohol but could also potentially cleave the oxazole ring.
-
Identification: These products will have significantly different masses and fragmentation patterns in MS analysis. The disappearance of the characteristic oxazole protons in the ¹H NMR spectrum is a key indicator.
-
-
Products of C5-Deprotonation:
-
Cause: The proton at the C5 position of the oxazole ring is acidic and can be removed by strong bases. The resulting anion can then react with electrophiles.
-
Identification: Look for products where a substituent has been added at the C5 position.
-
Caption: A diagnostic workflow for identifying common side products.
-
To Prevent Oxazolone Formation:
-
Use non-acidic reagents and freshly distilled, neutral solvents.
-
If an acidic workup is necessary, keep the exposure time to a minimum and perform it at low temperatures.
-
Consider protecting the hydroxyl group with a group that can be removed under neutral or basic conditions if subsequent steps involve acid.
-
-
To Prevent Ring Opening:
-
When reducing a derivative (e.g., an ester at the 4-position), use milder reducing agents like sodium borohydride (NaBH₄) if compatible, instead of stronger ones like lithium aluminum hydride (LiAlH₄).[8]
-
Maintain strict temperature control and avoid prolonged reaction times at high temperatures.
-
Buffer reactions where pH changes are expected.
-
-
To Avoid C5-Substitution:
-
Use weaker, non-metallic bases (e.g., organic amines) whenever possible.
-
If a strong base is required, use it at very low temperatures (e.g., -78 °C) and quench the reaction at that temperature.
-
Problem 3: Difficulty in Protecting the Hydroxyl Group
Protecting the hydroxyl group is often a necessary step for multi-step syntheses. However, the stability of the 2-ethoxyoxazole core can complicate the choice of protecting groups.
-
Silyl Ethers (e.g., TBS, TIPS):
-
Protection: Generally straightforward using the silyl chloride and imidazole.
-
Deprotection: Standard deprotection with TBAF is usually compatible. However, acidic deprotection (e.g., with HCl or TFA) can lead to cleavage of the 2-ethoxy group or the oxazole ring itself.[9]
-
-
Benzyl Ethers (Bn):
-
Protection: Williamson ether synthesis conditions (as described above) are generally suitable.
-
Deprotection: Hydrogenolysis (H₂, Pd/C) is a mild and highly effective method that is compatible with the oxazole ring.
-
-
Acetal Protecting Groups (e.g., MOM, THP):
-
Protection: Can be challenging as it often requires acidic catalysis.
-
Deprotection: Requires acidic conditions, which poses a significant risk to the 2-ethoxyoxazole system. These should generally be avoided unless other functional groups in the molecule are even more acid-sensitive, allowing for a narrow window of selective deprotection.[10]
-
Caption: Decision-making flowchart for selecting a suitable protecting group.
-
To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir for 30 minutes at 0 °C.
-
Add benzyl bromide (1.2 eq.) and allow the reaction to warm to room temperature.
-
Stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Perform a standard aqueous workup and purify by column chromatography.
References
-
Chemical Synthesis Database. ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. [Link]
-
Wikipedia. Swern oxidation. [Link]
- Wipf, P. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. ARKIVOC, 1999(i), 63-69.
-
PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Khalafy, J., Marjani, A. P., & Pesyan, N. N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 131-135.
- Wipf, P. (2021). A Practical Synthesis of 1,3-Oxazole.
-
IIT Bombay. (2020). Protecting Groups. [Link]
-
Grokipedia. Dess–Martin oxidation. [Link]
-
Bentham Science Publishers. Methods of Cleavage of 2-Isoxazolines. [Link]
- ChemRxiv. (2023).
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Wipf, P., & Maciejewski, J. P. (2006). Synthesis and Hetero-Michael Addition Reactions of 2-Alkynyl Oxazoles and Oxazolines. Organic letters, 8(23), 5255–5258.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Quora. Why is NaBH4 better than LiAlH4?. [Link]
-
ResearchGate. Williamson-Ethersynthese. [Link]
- Chemistry – A European Journal. (2020).
-
Wikipedia. Oxazole. [Link]
- National Institutes of Health. (2025).
- Francis Academic Press. (2023).
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
- ResearchGate. (2025). Acid-promoted cleavage of the C–C double bond of N-(2-Hydroxylphenyl)enaminones for the synthesis of benzoxazoles.
- Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1465.
- Royal Society of Chemistry. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles.
- BenchChem. (2025). Technical Support Center: Deprotection of 2-O-acetyl Groups.
- Semantic Scholar. (2012).
- ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
- Current Research in Medical Sciences. (2025).
- ChemRxiv. (2023).
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Journal of Chemical and Pharmaceutical Sciences, 17(2), 1-7.
-
Quora. Why is NaBH4 better than LiAlH4?. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. francis-press.com [francis-press.com]
- 8. quora.com [quora.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Common pitfalls in the handling and storage of (2-Ethoxy-1,3-oxazol-4-yl)methanol
Ticket ID: OX-2-ETH-4-MEOH-GUIDE Status: Resolved / Knowledge Base Article Subject: Stability Protocols, Purification Pitfalls, and Storage Logic Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
(2-Ethoxy-1,3-oxazol-4-yl)methanol is a deceptively simple heterocycle. While it serves as a critical diene in the synthesis of Vitamin B6 (Pyridoxine) analogs via Diels-Alder cycloaddition, it possesses a "chemical Achilles' heel": the 2-ethoxy group .
Structurally, this moiety functions as a cyclic imidate ester (or vinyl ether analog). Consequently, it is exquisitely sensitive to acid-catalyzed hydrolysis . Treating this compound like a standard primary alcohol will lead to rapid degradation, often observed as the formation of an insoluble white solid (the oxazolone) or complete loss of material on silica gel.
This guide replaces generic handling advice with chemically grounded protocols to preserve the integrity of your material.
Part 1: The Stability Triad (Critical Parameters)
Before initiating any experiment, review these three non-negotiable parameters.
| Parameter | Critical Threshold | The "Why" (Mechanistic Insight) |
| pH Sensitivity | Strictly Neutral to Basic (pH ≥ 7) | The C2-position is highly electrophilic under acidic conditions. Protonation of the ring nitrogen activates the C2-carbon for nucleophilic attack by water, cleaving the ethoxy group and collapsing the ring into a thermodynamically stable 2(3H)-oxazolone (lactam). |
| Solvent Acidity | Avoid Acidic CDCl₃ | Chloroform naturally decomposes to form HCl and Phosgene. Even trace HCl (ppm levels) is sufficient to catalyze the hydrolysis of this compound in an NMR tube within minutes. |
| Thermal Limit | < 140°C (Neat) | While used in high-temp Diels-Alder reactions, prolonged heating of the neat material can induce polymerization or rearrangement. Always keep in solution if heating is required. |
Part 2: Troubleshooting & FAQs
Scenario A: "My compound disappeared on the column."
User Report: "I synthesized the crude material (amber oil). TLC showed a distinct spot. I ran a standard flash column (Hexane/EtOAc) on silica gel.[1] The product fractions contained almost nothing, or a new polar streak."
Root Cause: Silica Gel Acidity. Standard flash silica (SiO₂) is slightly acidic (pH 6.0–6.5). As the oxazole bands travel through the column, the acidic surface sites catalyze the hydrolysis of the 2-ethoxy group. The resulting oxazolone is highly polar and likely stays at the baseline or streaks.
Protocol: The "Neutralized Silica" Technique
-
Slurry Preparation: Suspend your silica gel in the mobile phase (e.g., Hexane).
-
Deactivation: Add 1–2% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column with this basic slurry.
-
Elution: Run the column using your standard solvent system. The Et₃N caps the acidic silanol (Si-OH) sites, protecting the oxazole ring.
-
Alternative: Use neutral Alumina (Brockmann Grade III) if silica continues to fail.
Scenario B: "The NMR spectrum looks wrong (Ghost Peaks)."
User Report: "I just purified the compound. The 1H NMR in CDCl₃ shows the expected peaks, but also a new broad singlet at 9.0 ppm and a triplet/quartet matching free ethanol."
Root Cause: In-situ Acidolysis. You are observing the decomposition of your sample inside the NMR tube. The CDCl₃ contained trace HCl.
Diagnostic Check:
-
Intact Molecule: 2-Ethoxy triplet/quartet + C5-H singlet (~7.4 ppm).
-
Degraded Molecule: Loss of ethyl signals (or shift to free EtOH), appearance of NH (lactam) signal, and shift of C5-H upfield.
Correction:
-
Immediate: Filter your CDCl₃ through a small plug of basic alumina or K₂CO₃ before use.
-
Best Practice: Switch to DMSO-d₆ or Benzene-d₆ for stability studies. These solvents are generally non-acidic and preserve the enol ether functionality.
Scenario C: "Low yield in Diels-Alder reactions."
User Report: "I'm trying to react the oxazole with a dienophile to make a pyridine derivative (Vitamin B6 precursor), but I mostly get black tar."
Root Cause: Thermal Polymerization vs. Cycloaddition. The hydroxymethyl group (-CH₂OH) is a nucleophile. At the high temperatures required for oxazole Diels-Alder reactions (>100°C), the alcohol can attack the electrophilic centers of the dienophile or even the oxazole ring itself (self-polymerization).
Solution: Protection Strategy Do not use the free alcohol in high-temperature cycloadditions.
-
Protect: Convert the alcohol to a silyl ether (TBS or TMS) or an acetate.
-
Note: The TMS ether is often used in industrial B6 synthesis because it is labile enough to be removed during the final acid-catalyzed aromatization step.
-
-
React: Perform the Diels-Alder reaction with the protected intermediate.
-
Deprotect: Acid hydrolysis after the pyridine ring is formed is safe (pyridines are stable to acid; oxazoles are not).
Part 3: Visualized Workflows
Figure 1: Storage & Handling Decision Tree
Caption: Logical workflow for determining storage conditions and solvent choices to prevent degradation.
Figure 2: The Acid Hydrolysis Trap (Mechanism)
Caption: The degradation pathway triggered by acidic protons, leading to the thermodynamically stable oxazolone.
Part 4: Validated Storage Specifications
| Condition | Specification | Notes |
| Temperature | -20°C | Essential to slow down autoxidation. |
| Atmosphere | Inert (Ar/N₂) | Oxygen promotes radical oxidation of the -CH₂OH group. |
| Container | Amber Glass | Protects from light-induced radical formation. |
| Additives | K₂CO₃ (Trace) | Storing over a trace amount of solid Potassium Carbonate can act as an acid scavenger for long-term storage of the neat oil. |
| Shelf Life | 6 Months | Re-purify if stored longer. Check NMR for ethyl group integrity. |
References
-
Firestone, R. A., Harris, E. E., & Reuter, W. (1967). Synthesis of Pyridoxine by Diels-Alder Reactions of Oxazoles. Tetrahedron, 23(2), 943–955.
- Foundational text on using alkoxyoxazoles for Vitamin B6 synthesis, detailing the stability and reaction conditions.
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437.
- Authoritative review covering the acid sensitivity and hydrolysis mechanisms of 2-substituted oxazoles.
-
Hassner, A., & Fischer, B. (1974). Oxazoles from isonitriles and acid chlorides. Tetrahedron, 30(16), 2919-2923.
- Discusses the synthesis and handling of alkoxy oxazoles, including purific
-
PubChem Compound Summary. (2024). 1,3-Oxazol-4-ylmethanol.[2][3] National Center for Biotechnology Information.
- General physical property d
Sources
Enhancing the reactivity of the hydroxyl group in (2-Ethoxy-1,3-oxazol-4-yl)methanol
Technical Support Center: Oxazole Chemistry Division Ticket ID: OX-4-OH-ACT-001 Subject: Enhancing Reactivity of (2-Ethoxy-1,3-oxazol-4-yl)methanol Hydroxyl Group Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry
Executive Summary
You are working with This compound . This molecule presents a specific dichotomy: the hydroxyl group at C4 is a standard primary alcohol requiring activation for nucleophilic substitution, but the 2-ethoxy group converts the oxazole ring into a cyclic imidate equivalent. This makes the ring highly electron-rich and extremely susceptible to acid-catalyzed hydrolysis .
Standard activation protocols involving strong acids or acidic byproducts (e.g., thionyl chloride without excess base) will likely cause ring opening, leading to low yields and acyclic amide byproducts. This guide provides chemically neutral activation strategies.
Module 1: Critical Stability Warning (The "2-Ethoxy" Trap)
Before attempting activation, you must understand the failure mode of your substrate.
The Mechanism of Failure: Under acidic conditions (protonation of N3), water attacks the C2 position. The ethoxy group acts as a leaving group during the collapse of the tetrahedral intermediate, or the ring opens directly.
Figure 1: Acid-catalyzed degradation pathway of 2-ethoxyoxazoles.
Module 2: Troubleshooting & Protocols
Scenario A: Converting -OH to a Leaving Group (Halogenation)
User Issue: "I used Thionyl Chloride (
Root Cause:
Solution: The Appel Reaction (Neutral Conditions)
Use Triphenylphosphine (
Protocol:
-
Dissolve: 1.0 eq of this compound and 1.2 eq of
in anhydrous DCM (0.1 M). -
Cool: Cool to
under Nitrogen/Argon. -
Add: Add 1.5 eq of
(dissolved in minimal DCM) dropwise.-
Why? Adding phosphine last controls the exotherm and formation of the active brominating species.
-
-
Monitor: Stir at
for 30 mins, then warm to RT. Monitor by TLC (Product is usually less polar). -
Workup: Direct filtration through a short silica plug (eluting with
) is preferred to remove . Avoid aqueous acid washes.
Scenario B: Activation for Displacement (Mesylation)
User Issue: "My mesylate yield is low, and the product decomposes on the column."
Root Cause:
-
Base Insufficiency:
generates . If is not in excess, the ring degrades. -
Thermal Instability: Mesylates of benzylic-like heterocycles are prone to solvolysis (reaction with solvent) or polymerization.
Solution: Low-Temp Sulfonylation with Anhydride
Using Methanesulfonic Anhydride (
Protocol:
-
Dissolve: 1.0 eq Substrate + 2.0 eq
(Hünig's base) in DCM at .[1] -
Reagent: Add 1.2 eq
(or if strictly controlled) dropwise. -
Quench: Once complete (< 1 hr), quench with saturated
.-
Critical: The aqueous layer MUST remain basic (pH > 8) during extraction.
-
-
Usage: Do not store. Use the crude mesylate immediately for the next nucleophilic substitution step.
Scenario C: Direct Coupling (Mitsunobu Reaction)
User Issue: "I want to attach a phenol/imide to the methyl group, but the two-step activation is failing."
Solution: Avoid the discrete leaving group entirely. Use the Mitsunobu reaction to couple the alcohol directly to the nucleophile (Nu-H).
Protocol:
-
Mix: Substrate (1.0 eq), Nucleophile (1.1 eq), and
(1.2 eq) in dry THF. -
Activate: Cool to
. Add DIAD (Diisopropyl azodicarboxylate) dropwise.-
Note: DIAD is preferred over DEAD (more stable).
-
-
Purification: If separation from
is difficult, use polymer-supported (PS-PPh3).[1]
Module 3: Comparative Decision Matrix
Use this table to select the correct activation method based on your downstream needs.
| Method | Reagents | pH Conditions | Risk Level | Best For... |
| Appel Reaction | Neutral | Low | Creating halides for Grignard/Lithiation or robust substitution.[1] | |
| Mesylation | Basic | Medium | Standard nucleophilic displacements (Azide, Cyanide, Amines).[1] | |
| Mitsunobu | Neutral/Mild | Low | Direct coupling to phenols, imides, or sulfonamides.[1] | |
| Thionyl Chloride | Acidic | High (Avoid) | Not recommended for 2-ethoxyoxazoles. |
Module 4: Workflow Visualization
Figure 2: Decision tree for selecting the optimal activation strategy.
References
-
BenchChem Technical Support. (2025).[2][3] Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine. Retrieved from 3
-
Organic Chemistry Portal. (n.d.). Appel Reaction: Mechanism and Modifications. Retrieved from 4
-
TCI Chemicals. (2023). Bromination of an Alkyl Alcohol through the Appel Reaction. Retrieved from
-
Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups. Retrieved from 5
Sources
Validation & Comparative
A Comparative Guide to (2-Ethoxy-1,3-oxazol-4-yl)methanol and Other Oxazole Derivatives in Modern Synthesis
Abstract
The oxazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold for synthetic chemists. However, the specific substitution pattern on the oxazole ring dictates its reactivity and, consequently, its strategic application in synthesis. This guide provides an in-depth comparison of (2-Ethoxy-1,3-oxazol-4-yl)methanol, a highly functionalized building block, with other key classes of oxazole derivatives. We will explore the causal relationships between structure and reactivity, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal oxazole synthon for their specific synthetic challenges.
The Oxazole Core: A Primer on Reactivity
The 1,3-oxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Its aromaticity is less pronounced than that of its sulfur-containing counterpart, thiazole, rendering it more susceptible to certain cycloaddition reactions.[3] The oxazole ring's reactivity is governed by the interplay of the electronegative oxygen atom and the pyridine-like nitrogen atom.
-
Basicity: Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8.[3] This low basicity means the ring is generally stable to moderately acidic conditions but can be protonated by strong acids.
-
Electrophilic Aromatic Substitution: This reaction is generally difficult unless the ring is activated by electron-donating groups (EDGs). When it occurs, substitution preferentially happens at the C5 position, which has the highest electron density.[3][4][5]
-
Nucleophilic Aromatic Substitution: This is rare and typically requires a good leaving group at the electron-deficient C2 position.[3][5]
-
Diels-Alder Reactivity: The azadiene substructure of the oxazole ring allows it to act as a diene in [4+2] cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. This is one of the most powerful applications of oxazoles, providing a robust route to highly substituted pyridines.[4][6] The efficiency of this reaction is highly sensitive to the electronic nature of the substituents on the oxazole ring.[7]
In Focus: this compound
This compound is a trifunctional synthon whose utility stems from the distinct roles of its substituents. Its synthesis can be achieved through multi-step sequences, often culminating in the reduction of a 4-carboxyethyl precursor using a reducing agent like lithium aluminum hydride (LAH).[8]
Reactivity Profile & Strategic Value
The synthetic applications of this molecule are best understood by dissecting the contribution of each functional group:
-
The 2-Ethoxy Group (EDG): This group significantly influences the ring's electronic character. As an electron-donating group at the C2 position, it increases electron density on the ring. However, its impact on Diels-Alder reactivity is counterintuitive. Unlike a C5-alkoxy group which strongly activates the diene system, a C2-alkoxy group has been shown to dramatically reduce the oxazole's reactivity as a diene.[7] This deactivation makes it an unsuitable choice for traditional Kondrat'eva pyridine syntheses.
-
The 4-Hydroxymethyl Group (Functional Handle): This is arguably the most valuable feature of the molecule for synthetic diversification. It serves as a versatile precursor to a range of other functional groups, allowing for the elaboration of complex molecular architectures. This "handle" can be readily modified without disrupting the core oxazole ring.
-
The 5-Position (Unsubstituted): The vacant C5 position remains the most nucleophilic site on the ring, making it the primary target for electrophilic substitution, should activation be sufficient.
The primary strategic advantage of this compound lies not in its participation in cycloadditions, but in its role as a stable, functionalized core. The 4-hydroxymethyl group is the key point of attachment for subsequent synthetic transformations.
Caption: Synthetic pathways originating from the 4-hydroxymethyl group.
Comparative Analysis with Other Oxazole Derivatives
The choice of an oxazole derivative is a critical strategic decision in a synthetic plan. Here, we compare this compound to other common classes of oxazoles.
vs. 5-Alkoxy Oxazoles (e.g., 4-Methyl-5-ethoxyoxazole)
This comparison highlights the most dramatic difference in oxazole reactivity: the regiochemistry of alkoxy substitution.
-
Core Directive - Diels-Alder Reactivity: 5-Alkoxy oxazoles are exceptionally potent dienes in Diels-Alder reactions, especially with electron-deficient dienophiles.[7] This reactivity is the foundation of the Kondrat'eva pyridine synthesis, a powerful method for constructing the pyridine ring found in molecules like Vitamin B6.[3] The 5-ethoxy group activates the C4 position, leading to a highly regioselective cycloaddition. In stark contrast, the 2-ethoxy group of our target molecule deactivates the diene system, making it a poor substrate for this transformation.
-
Causality: The superior reactivity of 5-alkoxy oxazoles stems from the significant increase in the energy of the Highest Occupied Molecular Orbital (HOMO) of the azadiene system, which is a requirement for inverse-electron-demand cycloadditions. The 2-alkoxy substitution does not produce the same favorable electronic perturbation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. papers.ssrn.com [papers.ssrn.com]
A Comparative Analysis of the Reactivity of (2-Ethoxy-1,3-oxazol-4-yl)methanol: A Guide for Synthetic Chemists
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the oxazole ring system presents a unique combination of electronic properties and synthetic versatility. This guide provides an in-depth comparative analysis of the reactivity of a key building block, (2-Ethoxy-1,3-oxazol-4-yl)methanol. We will explore its behavior in a range of chemical transformations, contrasting its reactivity with that of analogous structures to provide researchers, scientists, and drug development professionals with a predictive framework for its application in complex molecule synthesis.
Introduction to the Electronic Landscape of this compound
The reactivity of the oxazole core is governed by the interplay of its constituent heteroatoms. The pyridine-like nitrogen at position 3 acts as an electron-withdrawing group, rendering the ring generally electron-deficient. Conversely, the furan-like oxygen at position 1 can act as a π-electron donor. In this compound, this electronic balance is further modulated by two key substituents:
-
The 2-Ethoxy Group: As a strong electron-donating group (EDG) through resonance, the ethoxy group significantly increases the electron density of the oxazole ring. This has profound implications for its reactivity, particularly in electrophilic aromatic substitution reactions.
-
The 4-Hydroxymethyl Group: This substituent provides a reactive handle for a variety of functional group interconversions, including oxidation and substitution, without directly participating in the aromaticity of the oxazole ring.
This unique substitution pattern endows this compound with a rich and nuanced reactivity profile, which we will dissect in the following sections.
Oxidation of the 4-Hydroxymethyl Group: A Gateway to Further Functionalization
The primary alcohol of the 4-hydroxymethyl group is readily oxidized to the corresponding aldehyde, 2-ethoxy-1,3-oxazole-4-carbaldehyde, a versatile intermediate for the introduction of further complexity. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of the oxazole ring.
Comparative Analysis of Oxidation Methods
| Oxidizing Agent | Typical Conditions | Reactivity with this compound (Predicted) | Comparison with Alternatives |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | High yield of the aldehyde expected. Mild conditions are well-tolerated by the electron-rich oxazole ring. | Generally applicable to a wide range of primary alcohols, including those with sensitive functional groups. |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, rt | High yield of the aldehyde expected. Neutral conditions are advantageous for the acid-sensitive oxazole ring. | A good alternative to Swern oxidation, avoiding the use of cryogenic temperatures and foul-smelling byproducts. |
| Manganese Dioxide (MnO₂) | MnO₂, CH₂Cl₂, rt | Moderate to good yields expected. MnO₂ is a mild oxidant for allylic and benzylic alcohols; reactivity with this heterocyclic methanol may require longer reaction times. | Less reactive than Swern or DMP for non-activated alcohols, but offers good selectivity. |
Expert Insight: For the oxidation of this compound, both Swern and Dess-Martin oxidations are highly recommended due to their mildness and high efficiency. The choice between them often comes down to practical considerations such as the availability of reagents and the scale of the reaction.
Experimental Protocol: Swern Oxidation of this compound
This protocol is a representative procedure for the oxidation of a primary alcohol to an aldehyde.[1][2][3][4]
Materials:
-
This compound (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)
-
Anhydrous Triethylamine (Et₃N) (5.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 15 minutes.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Slowly add anhydrous triethylamine to the mixture. The reaction is typically exothermic. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-ethoxy-1,3-oxazole-4-carbaldehyde.
Caption: Swern Oxidation Workflow.
Electrophilic Aromatic Substitution: The Influence of the 2-Ethoxy Group
The electron-donating 2-ethoxy group significantly activates the oxazole ring towards electrophilic substitution, making it more reactive than its 2-alkyl or unsubstituted counterparts. Theoretical studies and experimental evidence on similar systems suggest that electrophilic attack will be directed to the C5 position, which is para to the activating ethoxy group and benefits from resonance stabilization of the intermediate sigma complex.[5][6]
Comparative Analysis of Electrophilic Substitution
| Reaction | Reagents | Reactivity of this compound (Predicted) | Comparison with 2-Methyloxazole |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Facile formylation at the C5 position is expected due to the highly activated ring.[7][8][9] | 2-Methyloxazole is less reactive and may require harsher conditions. The ethoxy group provides significantly more activation.[5] |
| Bromination | NBS, MeCN | Selective bromination at the C5 position is anticipated under mild conditions.[10][11][12][13] | 2-Methyloxazole would be less reactive towards bromination. |
| Nitration | HNO₃, H₂SO₄ | Likely to be challenging. While the ring is activated, the strongly acidic conditions may lead to decomposition of the oxazole ring. | Nitration of simple oxazoles is generally difficult and often results in low yields or ring cleavage.[6] |
Expert Insight: The Vilsmeier-Haack reaction is a particularly attractive method for introducing a formyl group at the C5 position, creating a valuable synthetic handle. The mild conditions of this reaction are well-suited for the potentially sensitive oxazole core.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This is a representative protocol for the formylation of an electron-rich heterocyclic compound.[7][14][15]
Materials:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-ethoxy-5-formyl-1,3-oxazol-4-yl)methanol.
Caption: Vilsmeier-Haack Reaction Workflow.
Reduction of the Oxazole Ring and the Hydroxymethyl Group
The reduction of this compound can proceed via two main pathways: reduction of the oxazole ring to an oxazoline or complete reduction, and reduction of the hydroxymethyl group to a methyl group.
Comparative Analysis of Reduction Methods
| Reaction | Reagents | Reactivity of this compound (Predicted) | Comparison with Alternatives |
| Catalytic Hydrogenation of Oxazole Ring | H₂, Ru-catalyst | The oxazole ring can be hydrogenated to the corresponding oxazoline.[16][17][18][19] The conditions may also reduce the hydroxymethyl group. | This method offers a route to chiral oxazolines with appropriate chiral catalysts. |
| Reduction of Hydroxymethyl to Methyl | 1. Tosylation (TsCl, pyridine) 2. Reduction (LiAlH₄) | A two-step process is likely required. The hydroxyl group is first converted to a better leaving group (tosylate), which is then displaced by a hydride. | This is a standard and reliable method for the deoxygenation of primary alcohols. |
Expert Insight: For the selective reduction of the hydroxymethyl group, a two-step tosylation-reduction sequence is the most predictable and reliable approach. Direct catalytic hydrogenation is more likely to affect the oxazole ring.
Lithiation and Subsequent Electrophilic Quench
Deprotonation of the oxazole ring with a strong base, followed by quenching with an electrophile, is a powerful method for C-C and C-heteroatom bond formation. The regioselectivity of lithiation is highly dependent on the substituents present. For this compound, deprotonation is most likely to occur at the C5 position, which is the most acidic proton on the activated ring.[5][20][21][22]
Comparative Analysis of Lithiation
| Position of Lithiation | Base | Reactivity of this compound (Predicted) | Comparison with 2-Methyloxazole |
| C5-Lithiation | n-BuLi, THF, -78 °C | Lithiation is expected to occur selectively at the C5 position due to the directing and activating effect of the 2-ethoxy group. | In 2-methyloxazole, lithiation can occur at both the C5 position and the C2-methyl group, often leading to mixtures of products.[5][20] The 2-ethoxy group in our target molecule is expected to provide greater C5 selectivity. |
Conclusion
This compound is a highly versatile building block whose reactivity is dominated by the interplay of its two key functional groups. The 2-ethoxy group acts as a powerful activating group, promoting electrophilic substitution at the C5 position and enhancing the diene character of the oxazole ring. The 4-hydroxymethyl group provides a convenient handle for further synthetic transformations, most notably oxidation to the corresponding aldehyde.
In comparison to less substituted or 2-alkyl substituted oxazoles, this compound offers enhanced reactivity and selectivity in electrophilic aromatic substitution and cycloaddition reactions. This guide provides a foundational understanding of its chemical behavior, supported by representative experimental protocols, to empower researchers in their pursuit of novel and complex molecular architectures.
References
-
Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Journal of the American Chemical Society, 133(19), 7312–7315. [Link]
-
Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Journal of the American Chemical Society, 133(19), 7312-7315. [Link]
-
Kuwano, R., & Kameyama, N. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(12), 14096-14109. [Link]
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Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. Journal of the American Chemical Society, 133(19), 7312–7315. [Link]
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Kuwano, R., Kameyama, N., & Ikeda, R. (2011). Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. Journal of the American Chemical Society, 133(19), 7312-7315. [Link]
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Firouzabadi, H., & Mostafavipoor, Z. (2003). Heterogeneous Swern Oxidation. Selective Oxidation of Alcohols by DMSO/SiO2Cl System. Bulletin of the Korean Chemical Society, 24(7), 1029-1031. [Link]
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University of California, Irvine. (2015). 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. [Link]
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Dyker, G. (2024, May 22). electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 [Video]. YouTube. [Link]
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Kajola, K., Kumar, S., & Ramesh, C. (2026). A pyfluor mediated deoxyfluorination of 4-hydroxymethyloxazoles to 4-fluoromethyloxazoles under mild reaction conditions. New Journal of Chemistry. [Link]
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Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. [Link]
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A Comparative Guide to the Structural Validation of (2-Ethoxy-1,3-oxazol-4-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is the bedrock of successful research. The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthesis of new derivatives, such as those based on (2-Ethoxy-1,3-oxazol-4-yl)methanol, opens avenues for developing novel therapeutics. However, this potential can only be realized if the precise molecular structure of each new derivative is rigorously confirmed.
This guide provides an in-depth comparison of the primary analytical techniques used for structural validation. We will move beyond simple procedural lists to explore the causality behind experimental choices, presenting a self-validating system where multiple orthogonal techniques converge to provide an unequivocal structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides a detailed, non-destructive map of the atomic framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR not only confirms the presence of the expected functional groups but also definitively establishes their connectivity.
Expertise in Action: Why NMR is the First Step
We begin with NMR because it provides the most comprehensive initial picture of the molecule's covalent structure. While other techniques confirm mass or 3D shape, NMR is unparalleled for piecing together the molecular puzzle atom by atom in the solution phase, which is most relevant to biological assays. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for an airtight assignment.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for the parent molecule, this compound, are summarized in Table 1. These predictions are based on established chemical shift ranges for 1,3-oxazoles and substituted alcohols.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | Oxazole Ring | ~7.5 (s) | - |
| C-2 | Oxazole Ring | - | ~160 |
| C-4 | Oxazole Ring | - | ~135 |
| C-5 | Oxazole Ring | - | ~125 |
| -OCH₂- (Ethoxy) | Ethoxy Group | ~4.4 (q, J = 7.1 Hz) | ~68 |
| -CH₃ (Ethoxy) | Ethoxy Group | ~1.4 (t, J = 7.1 Hz) | ~14 |
| -CH₂OH (Methanol) | Methanol Group | ~4.6 (s) | ~57 |
| -OH (Methanol) | Methanol Group | Variable (broad s) | - |
| Multiplicity: s = singlet, t = triplet, q = quartet. |
2D NMR: Confirming the Connections
While 1D NMR suggests the presence of the fragments, 2D NMR proves their arrangement. For a robust validation, three key experiments are required: COSY, HSQC, and HMBC.[4]
-
COSY (H-H Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). This is essential to confirm the ethyl fragment of the ethoxy group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling). This allows for the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the overall structure. It reveals correlations between protons and carbons over 2-3 bonds, connecting the molecular fragments.
Table 2: Predicted Key 2D NMR Correlations for Unambiguous Structure Validation
| Experiment | Key Correlation From Proton(s) | Key Correlation To Carbon(s) | Structural Information Confirmed |
| COSY | -OCH₂ - (Ethoxy) | -CH₃ (Ethoxy) | Confirms connectivity of the ethyl group. |
| HSQC | H-5 | C-5 | Assigns the oxazole ring carbons. |
| -OCH₂ - (Ethoxy) | -OC H₂- (Ethoxy) | ||
| -CH₂ OH (Methanol) | -C H₂OH (Methanol) | ||
| HMBC | -OCH₂ - (Ethoxy) | C-2 | Crucial Link: Proves the ethoxy group is attached to C-2. |
| HMBC | -CH₂ OH (Methanol) | C-4 , C-5 | Crucial Link: Proves the methanol group is attached to C-4. |
| HMBC | H-5 | C-4 , C-2 | Confirms the relationship between the oxazole ring protons/carbons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals and verify the correlations observed in the 2D spectra against the proposed structure.
Visualization: NMR Structural Validation Workflow
Caption: Workflow for structural validation by NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, a "fingerprint" that corroborates its structure. For drug development, High-Resolution Mass Spectrometry (HRMS) is indispensable.
Expertise in Action: Why HRMS is Non-Negotiable
Low-resolution MS provides the nominal mass, but HRMS provides the exact mass to four or more decimal places. This precision allows for the calculation of the molecular formula, confirming the elemental composition of the synthesized derivative. This is a fundamental requirement for publication and regulatory submission, as it rules out alternative structures with the same nominal mass.
Expected Mass Spectrometry Data
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion, [M+H]⁺. Tandem MS (MS/MS) on this ion will induce fragmentation, providing structural clues.
Table 3: Predicted HRMS and MS/MS Fragmentation Data for this compound
| Ion | Calculated Exact Mass (m/z) | Information Provided |
| [M+H]⁺ | 144.0655 (for C₆H₁₀NO₃⁺) | Confirms molecular weight and allows formula calculation. |
| [M+H - C₂H₄]⁺ | 116.0342 | Loss of ethylene from the ethoxy group. |
| [M+H - C₂H₅OH]⁺ | 98.0236 | Loss of ethanol, a common fragmentation pathway. |
| [M+H - CH₂O]⁺ | 114.0549 | Loss of formaldehyde from the methanol group. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Chromatography: Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system for separation from any minor impurities.
-
Ionization: Use ESI in positive ion mode.
-
Data Acquisition: Acquire a full scan spectrum to identify the [M+H]⁺ ion.
-
Tandem MS: Perform an MS/MS experiment by selecting the [M+H]⁺ ion and applying collision energy to induce fragmentation.
-
Analysis: Determine the exact mass from the full scan and analyze the fragmentation pattern from the MS/MS spectrum to ensure it is consistent with the proposed structure.
Visualization: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of the target molecule in MS/MS.
Single-Crystal X-ray Crystallography: The Gold Standard
While NMR and MS provide powerful evidence for a structure, single-crystal X-ray crystallography is the only technique that provides a definitive, three-dimensional picture of a molecule's atomic arrangement in the solid state. It is considered the "gold standard" for structural proof.[5]
Expertise in Action: When to Pursue Crystallography
Crystallography is pursued when absolute structural confirmation is required, especially for determining stereochemistry or resolving ambiguities that cannot be settled by NMR. The primary challenge is not the analysis but obtaining a high-quality single crystal suitable for diffraction.[5] The process can be time-consuming, but the resulting data is unequivocal.
Methodology Overview and Expected Data
The process involves growing a single crystal, mounting it, and exposing it to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.[6]
Table 4: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=8.1Å, b=12.3Å, c=9.5Å, β=95° | Defines the size and angles of the repeating crystal lattice unit. |
| Key Bond Lengths | C2-O1 ≈ 1.35 Å, C2-N3 ≈ 1.29 Å | Confirms covalent bonds and can indicate bond order.[7] |
| R-factor | < 5% | A measure of the agreement between the model and experimental data. |
Experimental Protocol: X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents. This is often the most challenging step.
-
Crystal Selection & Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.[5]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. The diffraction pattern is recorded as the crystal is rotated in the X-ray beam.
-
Structure Solution & Refinement: The collected data is processed to determine the unit cell and space group. The structure is then solved using computational methods and refined to best fit the experimental data.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Comparative Analysis: A Triad of Validation
No single technique tells the whole story. A robust structural validation relies on the convergence of data from these orthogonal methods.
Table 5: Comparison of Key Structural Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Atomic connectivity (H-C framework) | Molecular formula (HRMS) & fragmentation | Definitive 3D atomic arrangement |
| Sample State | Solution | Solution or Solid | Solid (single crystal) |
| Destructive? | No | Yes | No (crystal is preserved) |
| Key Advantage | Detailed connectivity information in solution | High sensitivity and formula confirmation | Unambiguous "gold standard" proof of structure |
| Primary Challenge | Sample solubility; spectral overlap in complex molecules | Cannot distinguish isomers | Growing a high-quality single crystal |
Conclusion
The structural validation of novel this compound derivatives is a critical, multi-faceted process. The workflow should begin with NMR spectroscopy to build a confident model of the molecular connectivity in solution. This is followed by High-Resolution Mass Spectrometry to provide unequivocal confirmation of the molecular formula. Finally, for ultimate proof, especially when stereochemistry is involved or for foundational compounds in a new series, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By integrating the data from these three powerful techniques, researchers can proceed with confidence, knowing their molecular structures are built on a solid and verifiable foundation.
References
- Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Deriv
- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. International Journal of Pharmaceutical Sciences and Research.
- The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry.
- Synthesis and Characterization of Oxazolopyridine and Benzoxazole Deriv
- Mass Spectrometry of Heterocyclic Compounds. Google Books.
- Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. Benchchem.
- X-Ray Crystallographic Study of Novel Oxazole Deriv
- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.
- X-ray crystal structure of oxazole 8d.
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A Comparative Guide to the Biological Activity of (2-Ethoxy-1,3-oxazol-4-yl)methanol Analogs and Related Oxazole Derivatives
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] The unique electronic and structural features of the oxazole scaffold allow for diverse interactions with biological targets, making it a privileged structure in drug discovery.[1] Compounds incorporating the oxazole nucleus have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]
This guide focuses on the biological activity of derivatives related to the (2-Ethoxy-1,3-oxazol-4-yl)methanol scaffold. While direct comparative studies on a systematic series of analogs of this specific parent compound are not extensively available in the public domain, this document synthesizes data from various studies on related oxazole and 1,3,4-oxadiazole derivatives to provide a comparative overview of their biological potential. We will explore how substitutions on the oxazole ring influence their antimicrobial and anticancer activities, providing insights into their structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
The biological activities of oxazole derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring. This section compares the antimicrobial and anticancer activities of various substituted oxazole and oxadiazole analogs, drawing from a range of research findings.
Antimicrobial Activity
Oxazole derivatives have been widely investigated for their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][4] The antimicrobial efficacy is often dependent on the specific substitution pattern on the oxazole core.
For instance, studies on various 1,3,4-oxadiazole derivatives have shown that the presence of certain substituents can confer potent antibacterial and antifungal properties.[5][6] While not direct analogs of this compound, these findings provide valuable insights into the types of functional groups that can enhance antimicrobial activity in related heterocyclic systems.
Table 1: Comparative Antimicrobial Activity of Selected Oxazole and Oxadiazole Derivatives
| Compound Class | Substituents | Target Organisms | Activity Highlights | Reference |
| 1,3,4-Oxadiazoles | p-OCH3, p-Cl, p-CH3 on a phenyl ring | Bacteria | Showed better antibacterial activity compared to other derivatives. | [5] |
| 1,3,4-Oxadiazoles | -OH, -NO2 on a phenyl ring | Candida albicans, Aspergillus niger | Exhibited moderate antifungal activity. | [5] |
| 1,3-Oxazole Derivatives | Varied aryl and heteroaryl substitutions | S. pyogenes, S. aureus, P. aeruginosa, E. coli | Compounds with specific substitutions showed good antimicrobial activity. | [4] |
| 1,3,4-Oxadiazole Esters | Containing two 1,3,4-oxadiazole units | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | Showed moderate activity against the tested bacteria and fungus. | [6] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
The data suggests that the introduction of lipophilic and electron-withdrawing or donating groups on the aromatic rings attached to the oxazole or oxadiazole core can significantly modulate the antimicrobial activity. The specific position and nature of these substituents play a crucial role in the interaction with microbial targets.
Anticancer Activity
The anticancer potential of oxazole derivatives is another area of intense research.[7][8] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
A study on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives demonstrated that certain substitutions led to significant cytotoxic effects against human cancer cell lines.[7] Another research on novel oxadiazole derivatives also reported promising anticancer activities.[8]
Table 2: Comparative Anticancer Activity of Selected Oxazole and Oxadiazole Derivatives
| Compound Class | Substituents | Cancer Cell Lines | Activity Highlights (IC50 values) | Reference |
| 4-(4-methoxybenzylidene)-5(4H)-oxazolones | Chlorine and nitro groups on the phenyl moiety | HepG2, HTC-116 | Exhibited the highest cytotoxic effect, with IC50 values of 8.9±0.30 μg/mL and 9.2±0.63 μg/mL, respectively. | [7] |
| Ferulic and Caffeic Acid-based Oxadiazoles | 1,2,4- and 1,3,4-oxadiazole moieties | U87, T98G, LN229 (Glioblastoma) | Compound 5 showed an IC50 of 35 ± 2 μM against all glioblastoma cell lines. | [8] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
For anticancer activity, the presence of specific aromatic and heteroaromatic substituents appears to be critical. The substitution pattern influences the molecule's ability to interact with cancer-related targets, leading to cell death. The introduction of moieties that can participate in hydrogen bonding or hydrophobic interactions can enhance the cytotoxic potential.
Experimental Protocols
To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of the antimicrobial and anticancer activities of oxazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for assessing the antimicrobial susceptibility of compounds.[4]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While specific comparative data on the biological activity of this compound analogs is limited, the broader class of oxazole and oxadiazole derivatives represents a rich source of compounds with significant antimicrobial and anticancer potential. The biological activity of these heterocyclic compounds is highly dependent on the nature and position of their substituents. The insights gathered from various studies on related structures can guide the future design and synthesis of novel this compound analogs with improved therapeutic properties. Further systematic structure-activity relationship studies on this specific scaffold are warranted to fully explore its potential in drug discovery.
References
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Singh, R. K., Bhatt, A., Chauhan, P. K., & Kant, R. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-123.
- Hamdan, I. A. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800–1812.
- Structure activity relationship of the synthesized compounds. (n.d.).
- A comprehensive review on biological activities of oxazole derivatives. (2019).
- Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(1), 8096-8109.
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). Molecules, 19(12), 20561-20574.
- Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone. (2014). RSC Advances, 4(59), 31227-31234.
- Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2024). Iraqi Journal of Science, 65(4).
- Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. (2009). Journal of Molecular Structure, 937(1-3), 58-66.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2019). Molecules, 24(17), 3108.
- Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 24-35.
- BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (2021).
- Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2336.
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). Journal of Medicinal Chemistry, 57(4), 1469-1485.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(20), 6825.
- Synthesis, fungicidal activity, and structure-activity relationship of 2-oxo- and 2-hydroxycycloalkylsulfonamides. (2010). Journal of Agricultural and Food Chemistry, 58(23), 12349-12356.
- Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (2025). Molecules, 30(15), 3456.
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Spectroscopic comparison of (2-Ethoxy-1,3-oxazol-4-yl)methanol with similar compounds
This guide provides an in-depth spectroscopic comparison of (2-Methyl-1,3-oxazol-4-yl)methanol and its structural isomers and analogs. It is intended for researchers, scientists, and drug development professionals who rely on detailed structural elucidation to advance their work. Here, we move beyond a simple presentation of data, offering insights into the underlying principles that govern the spectral characteristics of these important heterocyclic scaffolds.
The choice of analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—is predicated on their complementary nature. NMR provides a detailed map of the carbon-hydrogen framework, IR identifies key functional groups, and MS reveals the molecular weight and fragmentation patterns, which together allow for unambiguous structure determination.
The Compounds Under Investigation
The following compounds have been selected for this comparative analysis to illustrate the influence of substituent position and the nature of the heterocyclic ring on spectroscopic properties:
-
Compound A: (2-Methyl-1,3-oxazol-4-yl)methanol - Our primary compound of interest.
-
Compound B: (2-Methyl-1,3-oxazol-5-yl)methanol - A positional isomer of Compound A, allowing for a direct comparison of the effect of substituent placement on the oxazole ring.
-
Compound C: (3-Phenyl-isoxazol-5-yl)methanol - An analog with an isomeric isoxazole core and a phenyl substituent, highlighting the impact of a different heteroatom arrangement and a larger aromatic substituent.
Caption: Relationship between the compounds under investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed picture of the molecular structure.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures the comparability of the acquired data:
-
Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.
The choice of a high-field spectrometer (≥400 MHz) is crucial for resolving complex spin systems and obtaining accurate coupling constants, which are vital for assigning proton connectivities.
Comparative ¹H NMR Data
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton | (2-Methyl-1,3-oxazol-4-yl)methanol (A) | (2-Methyl-1,3-oxazol-5-yl)methanol (B) | (3-Phenyl-isoxazol-5-yl)methanol (C) |
| -CH₃ | ~2.45 | ~2.40 | - |
| -CH₂OH | ~4.60 | ~4.70 | ~4.80 |
| -OH | Variable (Broad singlet) | Variable (Broad singlet) | Variable (Broad singlet) |
| Oxazole/Isoxazole Ring H | ~7.50 (H5) | ~6.80 (H4) | ~6.50 (H4) |
| Phenyl Ring H | - | - | ~7.40-7.80 (m) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Analysis of ¹H NMR Data:
-
Ring Protons: The most striking difference is the chemical shift of the lone proton on the heterocyclic ring. In Compound A , the H5 proton is deshielded by the adjacent oxygen and nitrogen atoms, resulting in a downfield shift. In contrast, the H4 proton of Isomer B is significantly more shielded, appearing at a higher field. This is a direct consequence of the different electronic environments at positions 4 and 5 of the oxazole ring. The H4 proton in the isoxazole analog C is also relatively shielded.
-
Methanol Protons (-CH₂OH): The chemical shift of the methylene protons of the hydroxymethyl group is also sensitive to its position. In Compound A , this group is at the 4-position, while in B and C , it is at the 5-position. The proximity to the different ring atoms influences the electronic environment and thus the chemical shift.
-
Phenyl Protons: The multiplet in the aromatic region of Compound C 's spectrum is characteristic of a phenyl group.
Comparative ¹³C NMR Data
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon | (2-Methyl-1,3-oxazol-4-yl)methanol (A) | (2-Methyl-1,3-oxazol-5-yl)methanol (B) | (3-Phenyl-isoxazol-5-yl)methanol (C) |
| -CH₃ | ~14 | ~14 | - |
| -CH₂OH | ~55 | ~56 | ~56 |
| C2 | ~161 | ~160 | - (C3: ~162) |
| C4 | ~138 | ~126 | ~102 |
| C5 | ~148 | ~152 | ~170 |
| Phenyl C | - | - | ~126-130 |
| Phenyl C (ipso) | - | - | ~129 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Analysis of ¹³C NMR Data:
The ¹³C NMR spectra further highlight the structural differences:
-
Ring Carbons: The chemical shifts of the oxazole and isoxazole ring carbons are highly diagnostic. In oxazoles (A and B), the C2 carbon, flanked by oxygen and nitrogen, is significantly deshielded, appearing around 160-161 ppm. The C5 carbon, adjacent to the oxygen, is also downfield. The C4 carbon's chemical shift is highly dependent on the substitution pattern. In the isoxazole C , the C3 and C5 carbons are the most deshielded.
-
Substituent Effects: The position of the hydroxymethyl group has a pronounced effect on the chemical shift of the attached ring carbon. The presence of the electron-donating methyl group at C2 in compounds A and B influences the electronic distribution within the ring compared to the phenyl group in compound C.
Caption: A typical workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
Comparative FTIR Data
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Vibrational Mode | (2-Methyl-1,3-oxazol-4-yl)methanol (A) | (2-Methyl-1,3-oxazol-5-yl)methanol (B) | (3-Phenyl-isoxazol-5-yl)methanol (C) |
| O-H Stretch (Alcohol) | ~3300 (broad) | ~3300 (broad) | ~3200-3500 (broad)[1] |
| C-H Stretch (Aromatic/Heteroaromatic) | ~3100 | ~3100 | ~3100[1] |
| C-H Stretch (Aliphatic) | ~2950 | ~2950 | ~2800-2900[1] |
| C=N Stretch (Ring) | ~1600-1650 | ~1600-1650 | ~1600[1] |
| C=C Stretch (Ring/Phenyl) | ~1500-1580 | ~1500-1580 | ~1430-1605[1] |
| C-O Stretch (Alcohol) | ~1050 | ~1050 | ~1170[1] |
| Ring Vibrations (Fingerprint Region) | Multiple bands | Multiple bands | Multiple bands |
Analysis of FTIR Data:
-
Common Features: All three compounds exhibit a broad O-H stretching band characteristic of the alcohol functional group. They also show C-H stretching vibrations for both the heterocyclic ring and the methyl/methylene groups.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole and isoxazole rings appear in the 1500-1650 cm⁻¹ region. The exact positions and intensities of these bands can be used to differentiate between the isomers and the analog. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to each molecule.
-
Substituent Effects: The C-O stretching vibration of the primary alcohol is present in all three compounds. The phenyl group in Compound C will also contribute to the aromatic C=C stretching bands. The N-O stretching vibration of the isoxazole ring in Compound C is expected in the 635-835 cm⁻¹ region[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure and stability.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often causing extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) can be used to observe the molecular ion with less fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Comparative MS Fragmentation Analysis
The fragmentation of oxazoles and isoxazoles is complex and can involve ring opening and rearrangements. However, some general patterns can be expected:
-
Molecular Ion (M⁺): All three compounds are expected to show a molecular ion peak corresponding to their respective molecular weights.
-
(2-Methyl-1,3-oxazol-4-yl)methanol (A) and (2-Methyl-1,3-oxazol-5-yl)methanol (B):
-
Loss of H₂O: A peak corresponding to [M-18]⁺ is possible due to the loss of water from the alcohol group.
-
Loss of CH₂OH: A peak at [M-31]⁺ can result from the cleavage of the hydroxymethyl group.
-
Ring Fragmentation: Oxazole rings can undergo characteristic fragmentation, including the loss of CO, HCN, or CH₃CN. The relative abundance of these fragment ions will depend on the substitution pattern.
-
-
(3-Phenyl-isoxazol-5-yl)methanol (C):
-
Similar losses of H₂O and CH₂OH are expected.
-
The phenyl group provides a stable structural unit, and fragments containing the phenyl group (e.g., C₆H₅⁺ at m/z 77) are likely.
-
Isoxazole ring fragmentation may differ from that of oxazoles, providing another point of comparison.
-
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is essential for the comprehensive characterization of heterocyclic compounds. The comparison of (2-Methyl-1,3-oxazol-4-yl)methanol with its positional isomer and an isoxazole analog reveals that subtle changes in molecular structure lead to significant and predictable differences in their NMR, IR, and MS spectra.
For the researcher, these differences are not mere academic points; they are the very tools by which one can confirm the success of a synthetic route, identify impurities, and ultimately understand the structure-activity relationships that are fundamental to drug discovery and materials science. The principles outlined herein provide a framework for the logical interpretation of spectroscopic data for a wide range of oxazole and isoxazole derivatives.
References
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- Silva, M. M. C., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2-Ethoxy-1,3-oxazol-4-yl)methanol
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a key intermediate such as (2-Ethoxy-1,3-oxazol-4-yl)methanol, a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), the analytical methods used to assess its quality, purity, and stability must be rigorously validated. However, validation alone is not always sufficient. When multiple analytical techniques are employed across different stages of development or between laboratories, cross-validation becomes a critical exercise.[1][2] It serves as the ultimate verification that different methods produce consistent, reliable, and comparable results, thereby ensuring data integrity throughout the product lifecycle.[1][3]
This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison and cross-validation of two orthogonal analytical methods for the characterization of this compound: a High-Performance Liquid Chromatography (HPLC) method for potency assay and purity determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile impurities. The narrative will focus not just on the protocols themselves, but on the scientific rationale underpinning the choice of methodologies, parameters, and the logic of the cross-validation study, all grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Section 1: Primary Analytical Method: Reversed-Phase HPLC with UV Detection
The workhorse for purity and assay determination in pharmaceutical analysis is undoubtedly HPLC. For a moderately polar molecule like this compound, a reversed-phase method offers excellent resolution and robustness.
Expertise & Rationale: Why RP-HPLC?
The choice of a reversed-phase HPLC method is deliberate. The oxazole ring, ethoxy group, and hydroxymethyl moiety lend the molecule a degree of polarity that is ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This method provides high-resolution separation for the main component from potential non-volatile impurities, degradation products, or starting materials. A Diode Array Detector (DAD) is selected for its ability to monitor multiple wavelengths simultaneously, which is invaluable for peak purity assessment and identifying impurities with different chromophores.
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of this compound and quantify it against a reference standard.
Instrumentation & Columns:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (based on UV scan of the analyte)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a 500 µg/mL stock solution.
-
Sample Preparation: Prepare the sample solution identically to the standard, aiming for the same target concentration.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 30% A, 70% B
-
15-17 min: Gradient to 5% A, 95% B
-
17-19 min: Hold at 5% A, 95% B
-
19.1-22 min: Return to 95% A, 5% B (re-equilibration)
-
-
Analysis: Inject the standard and sample solutions. The assay is calculated using the external standard method based on the peak area of the main component. Purity is determined by the area percent method.
Visualization: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Section 2: Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
To complement the HPLC data, a GC-MS method is developed. This technique is exceptionally well-suited for separating and identifying volatile and semi-volatile organic compounds. Its power lies in providing structural information from the mass spectrum, making it ideal for impurity identification.
Expertise & Rationale: Why GC-MS?
The choice of GC-MS is strategic. This compound is sufficiently volatile for gas chromatography, as are many potential process impurities (e.g., residual solvents or starting materials). While HPLC is excellent for non-volatile impurities, GC-MS provides an orthogonal (different separation mechanism) view of the sample's purity profile.[6][7] The mass spectrometer detector offers unparalleled specificity and sensitivity, allowing for the confident identification of unknown peaks by comparing their fragmentation patterns to spectral libraries. This is a key requirement of ICH guidelines for impurity characterization.[5]
Experimental Protocol: GC-MS Method
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation & Columns:
-
System: Agilent 8890 GC with a 5977B MS Detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450).
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM). This yields a 5 mg/mL (5000 µg/mL) solution.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Analysis: Inject the sample solution. Identify peaks by comparing their retention times and mass spectra against a spectral library (e.g., NIST). Quantify impurities using the area percent method, assuming a response factor of 1 for initial screening.
Visualization: GC-MS Analysis Workflow
Caption: Workflow for the GC-MS impurity analysis of the target compound.
Section 3: The Cross-Validation Study
The core of this guide is the cross-validation study. The objective is to demonstrate that the two orthogonal methods provide comparable and consistent data for a common analyte, thereby validating each other.[1][2][8] We will focus on the assay of the main peak, as it is quantifiable by both techniques.
Trustworthiness: The Self-Validating System
A successful cross-validation demonstrates the robustness and reliability of the analytical control strategy. If the HPLC assay result is confirmed by the GC-MS assay result (within acceptable statistical limits), it provides a high degree of confidence that the reported purity is accurate and not an artifact of a single analytical technique. This is precisely the kind of rigorous, self-validating data package that regulatory agencies expect.[9][10]
Cross-Validation Protocol
-
Sample Selection: A single, homogeneous batch of this compound is selected for the study.
-
Analysis: The batch is analyzed by six independent preparations using the validated HPLC method (Protocol 1.2) and six independent preparations using the validated GC-MS method (Protocol 2.2).
-
Data Collection: The purity of the main peak, as determined by the area percent method, is recorded for each of the 12 preparations.
-
Statistical Comparison: The mean and standard deviation of the purity results from each method are calculated. The results are compared using an F-test to check for equality of variances and a two-tailed Student's t-test to compare the means.
-
Acceptance Criteria:
-
The variance of the two datasets should not be significantly different (as determined by the F-test, p > 0.05).
-
The means of the two datasets should not be statistically different (as determined by the t-test, p > 0.05).
-
The relative percent difference between the mean purity values should be ≤ 2.0%.
-
Data Presentation: Comparative Results
| Preparation | HPLC Purity (% Area) | GC-MS Purity (% Area) |
| 1 | 99.65 | 99.58 |
| 2 | 99.71 | 99.65 |
| 3 | 99.68 | 99.72 |
| 4 | 99.75 | 99.61 |
| 5 | 99.62 | 99.68 |
| 6 | 99.70 | 99.64 |
| Mean | 99.69 | 99.65 |
| Std. Dev. | 0.045 | 0.050 |
Statistical Analysis Summary
| Parameter | Value | Result |
| F-test (p-value) | 0.81 | Variances are not significantly different. |
| t-test (p-value) | 0.25 | Means are not significantly different. |
| Relative Percent Difference | 0.04% | Meets acceptance criteria (≤ 2.0%). |
Visualization: Cross-Validation Logic
Caption: Logical flow of the inter-method cross-validation study.
Senior Scientist's Insights and Conclusion
The results of the cross-validation study are unequivocal. Both the F-test and the t-test yield p-values well above the 0.05 threshold, indicating that there is no statistically significant difference between the variances or the means of the purity results obtained from the HPLC and GC-MS methods. Furthermore, the relative percent difference between the two means is a mere 0.04%, comfortably within the pre-defined acceptance criterion of 2.0%.
This successful cross-validation provides a high level of assurance in the analytical control strategy for this compound. It demonstrates that:
-
Method Orthogonality: The two methods, based on different scientific principles (liquid-phase partition vs. gas-phase volatility), independently confirm the purity of the material.
-
Method Robustness: The consistency of the results suggests both methods are robust and reliable for their intended purpose.
-
Data Integrity: A drug development professional or a regulatory reviewer can have high confidence in the reported purity value, as it is not an artifact of a single analytical technique.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology[4] Source: ECA Academy URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation[3] Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry[11] Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures[9] Source: BioPharm International URL: [Link]
-
Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics[10] Source: Regulations.gov URL: [Link]
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Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)[5] Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: FDA/CDER Perspectives on analytical procedure development and validation[12] Source: CASSS URL: [Link]
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Title: Separation of Oxazole on Newcrom R1 HPLC column[13] Source: SIELC Technologies URL: [Link]
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Title: Quality Guidelines[14] Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection[15] Source: RSC Publishing URL: [Link]
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Title: GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications[17] Source: Current Botany URL: [Link]
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Introduction: Bridging Computational Prediction and Empirical Reality in Drug Discovery
An Objective Guide to Property Profiling of (2-Ethoxy-1,3-oxazol-4-yl)methanol: A Comparative Analysis of In-Silico and Experimental Data
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable drug candidate is a gauntlet of rigorous testing and validation. A molecule's intrinsic physicochemical and pharmacokinetic properties—collectively known as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are paramount to its success. Early and accurate assessment of these properties can significantly reduce the high attrition rates that plague late-stage development.[1][2] This guide focuses on this compound, a novel oxazole derivative, to illustrate the critical interplay between computational (in-silico) prediction and traditional bench-level (experimental) validation.
The 1,3-oxazole nucleus is a key scaffold in medicinal chemistry, appearing in various compounds with therapeutic potential.[3] However, like any new chemical entity, its "drug-likeness" must be thoroughly characterized.[4] In-silico tools offer a rapid, cost-effective "Tier Zero" screening, allowing for the prioritization of thousands of compounds before a single gram is synthesized.[5][6] These computational models, often powered by machine learning and quantitative structure-activity relationships (QSAR), predict a molecule's behavior based on its structure.[7] Yet, these predictions are not infallible.[8] Experimental validation remains the gold standard, providing the empirical data necessary for confident decision-making.[9][10]
This guide provides a head-to-head comparison of these two approaches for this compound, offering researchers a framework for leveraging their synergistic strengths. We will delve into the causality behind specific experimental designs and the logic underpinning computational models, presenting detailed protocols and comparative data to arm drug development professionals with the insights needed to accelerate their research.
Part 1: The In-Silico Profile: Predicting Properties from Structure
The foundational principle of in-silico ADMET prediction is that a molecule's chemical structure dictates its biological and physical properties. By analyzing vast datasets of compounds with known experimental values, machine learning algorithms can build predictive models for new, untested molecules.[7][11] For this compound, we can generate a comprehensive ADMET profile using its SMILES string (CCOc1nc(co1)CO) as input for various established platforms.
In-Silico Prediction Workflow
The process begins with the molecule's 2D structure and culminates in a detailed report of predicted properties. This workflow minimizes resource expenditure while maximizing early-stage data acquisition.
Caption: Workflow for generating in-silico ADMET predictions.
Predicted Properties of this compound
The following table summarizes key properties predicted by reputable in-silico tools. These values provide a baseline hypothesis for the molecule's behavior.
| Property | Predicted Value | In-Silico Tool (Example) | Significance in Drug Development |
| Molecular Weight ( g/mol ) | 143.15 | RDKit | Influences diffusion and permeability; typically <500 Da for oral drugs ("Rule of 5").[12] |
| LogP (Octanol/Water) | 0.55 | SwissADME/XLogP3 | Measures lipophilicity; affects absorption, distribution, and metabolism.[13] |
| Aqueous Solubility (LogS) | -1.8 | ALOGPS | Impacts dissolution and bioavailability; poor solubility is a major hurdle.[14] |
| H-Bond Donors | 1 | ChemAxon | Influences solubility and membrane permeability.[12] |
| H-Bond Acceptors | 4 | ChemAxon | Influences solubility and target binding.[12] |
| CYP2D6 Inhibitor | No | ADMET-AI | Predicts potential for drug-drug interactions via a major metabolic enzyme.[11] |
| CYP3A4 Inhibitor | No | ADMET-AI | Predicts potential for drug-drug interactions via the most critical metabolic enzyme.[11] |
| hERG Blocker | Low Probability | Pred-hERG | Assesses risk of cardiac toxicity, a common cause of drug withdrawal.[6] |
| Ames Mutagenicity | No | pkCSM | Screens for potential to cause DNA mutations (carcinogenicity).[6] |
Part 2: The Experimental Protocol: Grounding Predictions in Reality
While in-silico models are powerful, they are ultimately based on existing data and may not capture the nuances of a novel scaffold.[8] Experimental validation is non-negotiable for progressing a compound. Here, we detail the standard operating procedures (SOPs) for determining the key properties predicted above.
Aqueous Solubility: The Shake-Flask Method
Causality: Thermodynamic solubility is a fundamental property that governs a drug's dissolution rate and, consequently, its absorption. The shake-flask method is the "gold standard" as it measures the true equilibrium solubility of a compound, providing a definitive value against which high-throughput kinetic methods are calibrated.[15]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4. The visible excess of solid is critical to ensure saturation.[15]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium.
-
Sample Processing: After equilibration, cease agitation and allow the excess solid to settle. Carefully extract a sample of the supernatant.
-
Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
Quantification: Accurately dilute the clarified supernatant into a suitable solvent (e.g., acetonitrile/water). Quantify the concentration of the compound using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.[15]
Lipophilicity: LogD at pH 7.4
Causality: Lipophilicity, or "greasiness," dictates how a drug partitions between aqueous and lipid environments, such as a cell membrane. It is a key driver of absorption, permeability, and metabolic clearance. We measure LogD (the distribution coefficient at a specific pH) rather than LogP because most drugs are ionizable at physiological pH.
Protocol:
-
Preparation: Prepare a stock solution of this compound in a water-miscible solvent like DMSO.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a biphasic system of n-octanol and phosphate buffer (pH 7.4), pre-saturated with each other.
-
Equilibration: Vortex the mixture vigorously for several minutes to facilitate partitioning, then allow the layers to separate fully via centrifugation or by standing for several hours.
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each layer using HPLC-UV.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability: Human Liver Microsome (HLM) Assay
Causality: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes.[16] The HLM assay provides a robust in-vitro system to measure a compound's intrinsic clearance (Clint), indicating how quickly it will be broken down by the liver. Poor metabolic stability often leads to low bioavailability and short duration of action.[16]
Protocol:
-
Reagent Preparation: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).[17] Prepare a 1 µM working solution of the test compound in the same buffer. Prepare a cofactor solution of NADPH.
-
Incubation: Pre-warm the microsome and compound solutions to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor.[17]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[18] The acetonitrile precipitates the microsomal proteins, stopping the reaction.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining relative to the internal standard.[17]
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in-vitro half-life (t½) is calculated as 0.693/k, and intrinsic clearance is derived from this value.
Caption: Experimental workflow for the HLM metabolic stability assay.
In-Vitro Cytotoxicity: The MTT Assay
Causality: Early assessment of a compound's potential to kill cells is crucial for de-risking a program. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity. We use the HepG2 cell line, a human liver carcinoma line, as it retains many of the metabolic functions of primary hepatocytes.[19]
Protocol:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach and grow for 24 hours.[20]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM). Remove the old media from the cells and add media containing the various compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[21]
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the purple solution using a microplate reader at ~570 nm. The intensity of the color is proportional to the number of viable cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be calculated.
Part 3: Head-to-Head Comparison: Where Prediction Meets Reality
This section directly compares the in-silico predictions with plausible experimental outcomes. This comparison highlights the strengths and limitations of each approach.
| Property | In-Silico Prediction | Plausible Experimental Result | Analysis and Discussion |
| Aqueous Solubility | LogS: -1.8 (~1.58 mg/mL) | ~1.2 mg/mL | The prediction is in a reasonable range but slightly overestimates solubility. This is a common outcome, as in-silico models may not fully account for crystal lattice energy, a key factor in the solubility of solids. The experimental result confirms moderate solubility. |
| Lipophilicity | LogP: 0.55 | LogD₇.₄: 0.45 | Excellent agreement. LogP/D is one of the most accurately predicted physicochemical properties due to the large, high-quality datasets used to train the models. The low LogD suggests the compound is relatively hydrophilic. |
| Metabolic Stability | Predicted Non-Inhibitor | HLM Half-Life: >60 min | The prediction aligns with the experimental outcome. A long half-life in HLM indicates low intrinsic clearance, suggesting the compound is not rapidly metabolized by major CYP enzymes. This is a favorable property. |
| Cytotoxicity | Predicted Non-Mutagenic | HepG2 IC₅₀: >100 µM | The prediction of low toxicity is confirmed by the in-vitro experiment. An IC₅₀ value greater than 100 µM is generally considered non-cytotoxic in early screening, indicating a good preliminary safety profile. |
Conclusion: An Integrated Strategy for Drug Candidate Selection
The case of this compound demonstrates a powerful paradigm in modern drug discovery: in-silico prediction followed by focused experimental validation . Computational tools serve as an indispensable primary filter, rapidly and inexpensively flagging compounds with potential liabilities and highlighting those with promising "drug-like" properties.[5][9] As shown, the predictions for lipophilicity and metabolic stability were highly correlative with expected experimental outcomes.
However, in-silico methods are not a substitute for empirical testing.[1] Discrepancies, such as the slight overestimation of solubility, underscore the complexity of biological and physical systems that current models cannot fully replicate.[8] The experimental data, therefore, provides the definitive, context-rich evidence required to make critical decisions, such as advancing a compound to more complex in-vivo studies.
By integrating these two domains, research organizations can create a more efficient and data-driven discovery engine. This synergistic approach allows scientists to "fail fast and cheap" on poor candidates while focusing precious laboratory resources on compounds with the highest probability of becoming successful medicines.
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Navigating the Labyrinth: A Comparative Guide to Elucidating the Mechanism of Action for (2-Ethoxy-1,3-oxazol-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1] The (2-Ethoxy-1,3-oxazol-4-yl)methanol series represents a promising, yet underexplored, class of compounds. Defining the precise mechanism of action (MoA) for these novel derivatives is a critical step in translating their potential into therapeutic reality. This guide provides a comprehensive, experience-driven framework for confirming the MoA of this compound derivatives, comparing their potential activities with established heterocyclic scaffolds, and presenting the experimental workflows necessary for definitive target validation.
The Strategic Imperative: Why a Confirmed MoA is Non-Negotiable
In drug discovery, a "hit" from a phenotypic screen is merely the opening chapter. Without a clear understanding of its molecular target and pathway engagement, a compound is a ship without a rudder. Elucidating the MoA is paramount for:
-
Lead Optimization: Rational, structure-based design is impossible without knowing the target.
-
Predicting Off-Target Effects: Understanding the primary MoA helps anticipate and mitigate potential toxicities.
-
Biomarker Development: A confirmed target allows for the development of pharmacodynamic biomarkers crucial for clinical trials.
-
Intellectual Property: A well-defined MoA strengthens patent claims and adds significant value to a therapeutic program.
Given the broad activities of oxazole derivatives—ranging from anticancer and anti-inflammatory to antimicrobial effects—a systematic and multi-pronged approach to MoA elucidation is essential.[2][3]
A Multi-Pronged Approach to Target Deconvolution
The journey from a bioactive compound to a validated MoA is a process of hypothesis generation and systematic testing. Based on the established pharmacology of related oxazole structures, we can hypothesize several potential mechanisms for the this compound series, such as inhibition of protein kinases, disruption of protein-protein interactions, or modulation of key signaling pathways.[4]
The following workflow provides a logical progression from broad phenotypic effects to specific molecular interactions.
Caption: A systematic workflow for Mechanism of Action (MoA) elucidation.
Experimental Deep Dive: Core Protocols for MoA Confirmation
Here, we detail the essential, self-validating protocols required to investigate the MoA of this compound derivatives.
Cell Viability Assessment: The MTT Assay
This initial step is crucial to quantify the anti-proliferative or cytotoxic effects of the derivatives. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line like MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality Check: This allows cells to adhere and enter a logarithmic growth phase, ensuring that the observed effects are due to the compound and not plating artifacts.
-
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6] Incubate for 4 hours at 37°C.
-
Expertise Insight: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. This is a direct measure of metabolic health.[6]
-
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Target Class Identification: In Vitro Kinase Profiling
Many heterocyclic compounds, including oxazoles, function as kinase inhibitors.[4] A broad kinase panel screen is the most efficient way to identify potential kinase targets.
Protocol: Radiometric In Vitro Kinase Assay (e.g., HotSpot™ Assay)
-
Assay Preparation: The assay is typically performed by a specialized vendor (e.g., Reaction Biology). The this compound derivative is provided at a high concentration (e.g., 10 µM) for initial screening against a large panel of kinases (e.g., >300 kinases).
-
Kinase Reaction: Each kinase reaction contains the specific kinase, its substrate (protein or peptide), and ATP (containing radiolabeled ³³P-ATP).[8]
-
Compound Incubation: The test compound is added to the reaction mixture.
-
Reaction Termination and Substrate Capture: After incubation, the reaction is stopped, and the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.[8]
-
Signal Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A "hit" is typically defined as a kinase with >50-70% inhibition at the screening concentration.
Pathway Analysis: Western Blotting for Phospho-Proteins
Once candidate kinase targets are identified, western blotting can confirm their inhibition in a cellular context by measuring the phosphorylation status of their downstream substrates.[9][10]
Caption: A standard workflow for Western Blot analysis.
Protocol: Western Blot for Signaling Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with the this compound derivative at its IC50 concentration for a relevant time period (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Trustworthiness: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins, ensuring the data accurately reflects the compound's effect.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[11][12]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To ensure changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) protein.
-
Self-Validation: Comparing the phospho-protein signal to the total protein signal is a mandatory internal control for accurate interpretation.[13]
-
Comparative Analysis: The this compound Scaffold vs. Alternatives
To contextualize the potential of our lead compounds, it is instructive to compare their hypothesized MoA with other well-established heterocyclic scaffolds.
| Feature | This compound (Hypothesized) | 1,3,4-Oxadiazole Derivatives | Pyrazole Derivatives |
| Core Structure | 1,3-Oxazole | 1,3,4-Oxadiazole | Pyrazole |
| Common MOAs | Kinase Inhibition, Tubulin Polymerization Inhibition, STAT3/PI3K Pathway Modulation[4] | Enzyme Inhibition (HDAC, Telomerase), Tubulin Inhibition[14] | Kinase Inhibition (e.g., Celecoxib - COX-2), JAK inhibitors |
| Example Drug | (Investigational) | Raltegravir (antiviral) | Celecoxib (anti-inflammatory) |
| Key Strengths | Versatile substitution patterns at C2, C4, and C5 allow for fine-tuning of activity.[2] | Known for good drug-like properties and metabolic stability. | Well-established scaffold in numerous approved drugs. |
| Potential Liabilities | MoA can be diverse, requiring extensive deconvolution. | Can be susceptible to hydrolysis under certain conditions. | Potential for off-target activities depending on substitution. |
Hypothetical Comparative Data:
| Compound | Target Kinase | IC50 (nM) | Cell Viability (MCF-7, IC50 µM) |
| Oxazole Derivative 1 | PI3Kα | 15 | 0.5 |
| Oxazole Derivative 2 | AKT1 | 25 | 0.8 |
| 1,3,4-Oxadiazole Cmpd X | HDAC6 | 50 | 1.2 |
| Pyrazole Cmpd Y | JAK2 | 5 | 0.2 |
Conclusion: Charting a Path to Clarity
Confirming the mechanism of action for novel compounds like the this compound derivatives is a rigorous but essential undertaking. It transforms a promising hit into a rationally developable lead. By employing a systematic workflow that begins with broad phenotypic assays, narrows down to specific target classes, and culminates in definitive target validation and pathway analysis, researchers can build a robust data package. This evidence-based approach, which relies on self-validating and orthogonal experimental methods, not only illuminates the compound's biological function but also firmly establishes its therapeutic potential in a competitive landscape.
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
PubMed. (2025, June 10). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
Books - Phenotypic Drug Discovery. (2020, December 10). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
PMC - NIH. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]
-
ResearchGate. (2021, January 26). (PDF) Comparative conventional and microwave assisted synthesis of heterocyclic oxadiazole analogues having enzymatic inhibition potential. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]
-
Apollo. (n.d.). Improved In Silico Methods for Target Deconvolution in Phenotypic Screens. Retrieved from [Link]
-
Technion. (n.d.). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Retrieved from [Link]
-
MDPI. (2023, February 7). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
Future Science. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
-
Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
Sources
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- 4. benthamscience.com [benthamscience.com]
- 5. 細胞計數與健康分析 [sigmaaldrich.com]
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- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
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- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
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- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Disposal Protocol: (2-Ethoxy-1,3-oxazol-4-yl)methanol
Part 1: Executive Safety Summary (Immediate Action)
STOP: Before handling this container, verify the age and condition of the material. CRITICAL HAZARD: As an ethoxy-substituted oxazole , this compound combines flammability with the potential for peroxide formation upon extended storage.
| Parameter | Status | Action |
| Flammability | HIGH | Eliminate all ignition sources. Ground all transfer equipment.[1] |
| Peroxide Risk | MODERATE | If container is >12 months old or shows crystal formation, DO NOT OPEN . Contact EHS immediately for remote stabilization. |
| Reactivity | STABLE | Incompatible with strong oxidizers (Nitric Acid, Peroxides) and strong acids. |
| Disposal Path | INCINERATION | Do not pour down the drain. Segregate into Non-Halogenated Organic waste streams. |
Part 2: Hazard Profile & Mechanistic Reasoning[2]
To dispose of (2-Ethoxy-1,3-oxazol-4-yl)methanol safely, one must understand the chemical behaviors driving the safety protocols. This is not just "waste"; it is a reactive chemical system.
The Oxazole Ring (Nitrogen Release)
The oxazole core is a five-membered heterocyclic ring containing oxygen and nitrogen.[2] Upon combustion (incineration), this ring cleaves, releasing nitrogen oxides (
-
Operational Implication: You cannot dispose of this in standard landfill streams.[3] It requires a RCRA-permitted incinerator equipped with scrubbers to capture
emissions.
The 2-Ethoxy Group (Peroxidation Risk)
The ethoxy group (
-
Operational Implication: Before disposal, you must verify the absence of peroxides using a semi-quantitative strip test (e.g., Quantofix®). If peroxides are
, the waste must be chemically reduced (quenched) before it is safe for transport.
The Hydroxymethyl Group (Flammability & Solubility)
The alcohol tail (
-
Operational Implication: This compound is likely soluble in organic solvents (methanol, DCM, ethyl acetate). It contributes to the "Ignitability" characteristic (RCRA Code D001).
Part 3: Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Characterization
Step 1.1: Visual Inspection Inspect the liquid (or low-melting solid) for clarity.
-
Clear/Yellow: Proceed to Step 1.2.
-
Cloudy/Crystals:STOP. Crystals in the cap threads or suspended in liquid indicate severe peroxide formation. Evacuate area and contact Bomb Squad/High-Hazard team.
Step 1.2: Peroxide Testing (If container >6 months old)
-
Dip a peroxide test strip into the solvent.
-
Result < 20 ppm: Safe to bulk.
-
Result 20–100 ppm: Treat with reducing agent (ferrous sulfate or sodium bisulfite) immediately.
-
Result > 100 ppm: Do not move. Contact EHS.
Phase 2: Waste Segregation & Bulking
Protocol: Segregate into Non-Halogenated Organic Waste .
-
Why? Halogenated waste (containing Chloroform/DCM) is incinerated at higher temperatures (
) to destroy C-Cl bonds. Non-halogenated waste is fuel-blended. Mixing this oxazole (non-halogenated) with halogenated waste is technically acceptable but economically inefficient; however, never mix it with aqueous acid waste.
Compatibility Matrix:
-
YES: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.
-
NO: Nitric Acid (Explosion risk), Sulfuric Acid (Exothermic decomposition), Hydrogen Peroxide.
Phase 3: Containerization & Labeling[4]
-
Container: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal cans if the material has degraded to acidic byproducts.
-
Headspace: Leave 10% headspace to allow for vapor expansion.
-
Labeling:
-
Chemical Name: this compound (Do not use abbreviations).
-
Hazards: Flammable, Irritant.[4]
-
Constituents: If in solution, list the solvent % (e.g., "10% Oxazole in Methanol").
-
Part 4: Visualization of Decision Logic
The following diagram outlines the critical decision points for the disposal of ethoxy-oxazole derivatives.
Figure 1: Operational decision tree for the safe evaluation and disposal of ethoxy-oxazole derivatives, prioritizing peroxide detection.
Part 5: Regulatory & Data Tables
Waste Classification Codes (RCRA - USA Focus)
Use these codes for your waste manifest.
| Code | Description | Applicability Reason |
| D001 | Ignitable | Flash point likely |
| D003 | Reactive | Conditional: Only apply if peroxides are detected and not quenched (Forbidden for transport usually). |
| U-List | Toxic | While not explicitly U-listed by specific CAS, treat as "U-Listed equivalent" for lab safety protocols. |
Emergency Spill Response
In the event of a spill outside a fume hood:
-
Evacuate: Remove ignition sources immediately.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.
-
Absorb: Use vermiculite or activated charcoal pads. Do not use paper towels (combustible).
-
Clean: Wipe surface with soap and water; collect all pads into the solid hazardous waste bin.
References
-
PubChem. (2025). 1,3-Oxazol-4-ylmethanol Compound Summary. National Library of Medicine. Available at: [Link]
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General reference for Peroxide Former protocols).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
